molecular formula C13H8O5 B192604 Mesuaxanthone B CAS No. 5042-03-5

Mesuaxanthone B

Cat. No.: B192604
CAS No.: 5042-03-5
M. Wt: 244.20 g/mol
InChI Key: QVQLOWQNIFSVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,6-Trihydroxyxanthone is a synthetic trioxygenated xanthone derivative, a class of heterocyclic compounds with a dibenzo-γ-pyrone framework that are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities . This compound is of significant interest in pharmacological research, particularly in the fields of oncology and oxidative stress. In vitro studies have demonstrated that hydroxyxanthones, including 1,5,6-trihydroxyxanthone, exhibit notable antioxidant activity by acting as free radical scavengers, which helps to suppress the formation of oxidative stress that can damage cell function and DNA . Furthermore, research indicates its potential as an anticancer agent. The compound's three fused aromatic systems are an essential pharmacophoric feature for Topoisomerase II inhibitors, functioning similarly to standard DNA intercalators like doxorubicin . It is proposed to inhibit the Topoisomerase II protein through an intercalation mechanism at DNA cleavage sites, which can lead to the activation of caspase enzymes and the induction of apoptosis in cancer cells . The biological activity of xanthone derivatives is highly dependent on the number and position of hydroxyl groups on the xanthone core, making 1,5,6-trihydroxyxanthone a valuable compound for structure-activity relationship (SAR) studies . This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,6-trihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5/c14-7-2-1-3-9-10(7)11(16)6-4-5-8(15)12(17)13(6)18-9/h1-5,14-15,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQLOWQNIFSVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415169
Record name MESUAXANTHONE-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5042-03-5
Record name 1,5,6-Trihydroxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5042-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MESUAXANTHONE-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Mesuaxanthone B: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuaxanthone B, also known as Macluraxanthone B, is a naturally occurring xanthone (B1684191) derivative isolated primarily from the plant Mesua ferrea. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and purification are presented, along with a summary of its cytotoxic and anti-inflammatory effects. The underlying mechanism of its anti-inflammatory action, involving the modulation of the NF-κB and MAPK signaling pathways, is discussed and visually represented. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a prenylated xanthone with the systematic IUPAC name 1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)xanthen-9-one. Its chemical structure is characterized by a tricyclic xanthen-9-one core, substituted with four hydroxyl groups, a 1,1-dimethylallyl (reverse prenyl) group, and a prenyl group.

Chemical Structure:

Chemical Structure of this compound

Molecular Formula: C₂₃H₂₄O₆

Synonyms: Macluraxanthone B, Macluraxanthone.[1]

Physicochemical and Spectroscopic Data

A compilation of the known physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight396.4 g/mol [2]
Melting PointNot available
SolubilityPoor water solubility[3][4]
pKa (acidic)Extremely weak basic (essentially neutral)[5]
LogPNot available
Table 2: Spectroscopic Data of this compound
TechniqueDataReference
¹H NMR Specific chemical shift assignments are not fully detailed in the available literature. General regions for xanthone protons are described.
¹³C NMR Detailed assignments are not fully available. General chemical shift ranges for xanthone carbons are known.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 394. Fragmentation patterns typically involve cleavages of the prenyl side chains.
Infrared (IR) Spectroscopy Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups are expected.
Ultraviolet-Visible (UV-Vis) Spectroscopy Absorption maxima typical for a xanthone skeleton are observed.

Experimental Protocols

Isolation and Purification of this compound from Mesua ferrea

The following protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for xanthones from Mesua ferrea.

Experimental Workflow:

G start Dried and powdered root bark of Mesua ferrea extraction Maceration with methanol (B129727) at room temperature start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration partition Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate (B1210297), water) filtration->partition column Column chromatography of the ethyl acetate fraction (Silica gel) partition->column fractions Collection and analysis of fractions (TLC) column->fractions purification Preparative HPLC or further column chromatography of enriched fractions fractions->purification final Crystallization to obtain pure this compound purification->final

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: The root bark of Mesua ferrea is collected, air-dried in the shade, and then coarsely powdered.

  • Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for a period of 72 hours with occasional shaking. The process is repeated three times to ensure complete extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

  • Fractionation: The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in xanthones, is subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Fraction Collection and Analysis: Fractions of a specific volume are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized under UV light and/or with a suitable spraying reagent (e.g., ceric sulfate (B86663) solution). Fractions with similar TLC profiles are pooled together.

  • Purification: The fractions containing this compound are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., methanol:water gradient).

  • Crystallization and Characterization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-chloroform). The structure and purity of the isolated compound are then confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Biological Activities and Signaling Pathways

This compound has demonstrated significant biological activities, most notably cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties.

Table 3: Cytotoxic Activity of this compound
Cell LineIC₅₀ (µM)Reference
Data not available in a consolidated format in the provided search results.
Anti-inflammatory Activity: Modulation of NF-κB and MAPK Signaling Pathways

Recent studies have elucidated the anti-inflammatory mechanism of this compound, which involves the downregulation of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathway Diagram:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TLR4->IKK MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 activates JNK->AP1 activates p38->AP1 activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 IkBa->p65_p50 degrades, releasing p65_p50_active p65/p50 (active) p65_p50->p65_p50_active p65_p50_nucleus p65/p50 p65_p50_active->p65_p50_nucleus translocates MesuaxanthoneB This compound MesuaxanthoneB->MKKs inhibits MesuaxanthoneB->IKK inhibits ProInflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_p50_nucleus->ProInflammatoryGenes activates AP1->ProInflammatoryGenes activates

Figure 2. Proposed mechanism of anti-inflammatory action of this compound.

Mechanism of Action:

In response to inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, triggering downstream signaling cascades. This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. The phosphorylation and subsequent degradation of IκBα release the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Simultaneously, the activation of TLR4 leads to the phosphorylation and activation of the MAPK family members: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases activate other transcription factors, such as activator protein-1 (AP-1), which also contribute to the expression of pro-inflammatory mediators.

This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of key components in both the NF-κB and MAPK pathways. By doing so, it prevents the nuclear translocation of NF-κB and the activation of AP-1, thereby suppressing the expression of a wide range of inflammatory genes.

Conclusion

This compound is a promising natural product with significant potential for further investigation in the fields of oncology and inflammatory diseases. Its well-defined chemical structure and known biological activities make it an attractive lead compound for drug development. This technical guide provides a foundational understanding of this compound, summarizing the current knowledge and providing practical experimental guidance. Further research is warranted to fully elucidate its therapeutic potential, including more detailed structure-activity relationship studies, in vivo efficacy, and safety profiling.

References

Mesuaxanthone B: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mesuaxanthone B, a xanthone (B1684191) of significant scientific interest. The document details its natural occurrences, comprehensive isolation and purification protocols, and quantitative data to support further research and development.

Natural Sources of this compound

This compound is a naturally occurring xanthone predominantly found in plants of the Calophyllaceae (formerly Guttiferae) family.[1] The primary and most well-documented source of this compound is Mesua ferrea, commonly known as Ceylon ironwood or Nagkesar.[2][3]

Different parts of the Mesua ferrea plant have been shown to contain this compound, including:

  • Root Bark : The root bark of Mesua ferrea is a significant source from which this compound has been successfully isolated.[4][5]

  • Flowers : The flowers of Mesua ferrea are also reported to contain this compound.

While Mesua ferrea is the most cited source, the broader Calophyllum genus is also known to produce a variety of xanthones, suggesting that other species within this genus could be potential, yet less explored, sources of this compound.

Quantitative Data: Yield of this compound

The yield of this compound can vary depending on the plant part used, the geographical location of the plant, and the extraction and purification methods employed. The following table summarizes the reported yield from a specific study.

Plant MaterialInitial Dry Weight (kg)Extraction MethodPurification MethodYield of this compound (mg)Percentage Yield (%)Reference
Mesua ferrea Root Bark2.5Dichloromethane (B109758) ExtractionColumn Chromatography220.00088%

Experimental Protocols for Isolation and Purification

The following is a detailed methodology for the extraction, isolation, and purification of this compound from Mesua ferrea root bark, based on established laboratory practices.

Plant Material Preparation
  • Collection and Authentication : Collect fresh root bark from Mesua ferrea. The plant material should be authenticated by a qualified botanist.

  • Washing and Drying : Thoroughly wash the collected root bark with distilled water to remove any dirt and contaminants. Air-dry the material in the shade for several weeks or use a hot air oven at a controlled temperature (40-50°C) until a constant weight is achieved.

  • Pulverization : Grind the dried root bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Solvent Extraction

A sequential extraction process using solvents of increasing polarity is effective for separating compounds based on their solubility.

  • Defatting : Macerate the powdered root bark (2.5 kg) with n-hexane at room temperature for 72 hours. This step removes non-polar constituents like fats and waxes. Repeat this process three times. Filter the mixture and combine the n-hexane extracts.

  • Extraction of this compound : After extraction with a non-polar solvent, air-dry the plant residue. Subsequently, macerate the dried residue with dichloromethane (CH₂Cl₂) at room temperature for 72 hours, repeating the process three times. This compound has been successfully isolated from this fraction.

  • Further Extraction (Optional) : To ensure the extraction of a wide range of compounds, the plant residue can be further extracted with solvents of higher polarity, such as ethyl acetate (B1210297) and methanol.

  • Concentration : Evaporate the solvent from each extract under reduced pressure using a rotary evaporator to obtain the crude extracts.

Isolation and Purification by Column Chromatography

Column chromatography is a primary technique for the separation of individual compounds from a crude extract.

  • Column Preparation : Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) as the mobile phase.

  • Sample Loading : Adsorb the crude dichloromethane extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution : Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection : Collect the eluate in separate fractions of a fixed volume.

  • Monitoring : Monitor the separation process using Thin Layer Chromatography (TLC). Spot the collected fractions on TLC plates and develop them in an appropriate solvent system. Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable staining reagent (e.g., 10% H₂SO₄ in ethanol (B145695) followed by heating).

  • Pooling and Recrystallization : Combine the fractions containing the compound of interest (as indicated by TLC) and evaporate the solvent. Further purify the isolated compound by recrystallization from a suitable solvent or solvent mixture to obtain pure this compound.

Advanced Purification Techniques

For higher purity, advanced chromatographic techniques can be employed:

  • Vacuum Liquid Chromatography (VLC) : A variation of column chromatography performed under vacuum, allowing for faster separation.

  • Centrifugal Planar Chromatography (CPC) : A form of preparative chromatography that uses a centrifugal force to move the mobile phase through the stationary phase.

  • High-Speed Countercurrent Chromatography (HSCCC) : A liquid-liquid partition chromatography technique that does not require a solid support matrix, minimizing irreversible adsorption of the sample.

Structural Elucidation and Characterization

The structure and purity of the isolated this compound should be confirmed using modern spectroscopic techniques:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To determine the absorption maxima.

  • Infrared (IR) Spectroscopy : To identify the functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for elucidating the complete chemical structure.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound.

Isolation_Workflow cluster_preparation Plant Material Preparation cluster_extraction Solvent Extraction cluster_isolation Isolation and Purification cluster_characterization Structural Elucidation p1 Collection of Mesua ferrea Root Bark p2 Washing and Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Sequential Maceration (n-hexane, Dichloromethane, etc.) p3->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 i1 Column Chromatography (Silica Gel) e3->i1 i2 Fraction Collection i1->i2 i3 TLC Monitoring i2->i3 i4 Pooling of Similar Fractions i3->i4 i5 Further Purification (e.g., Recrystallization, HSCCC) i4->i5 c1 Spectroscopic Analysis (NMR, MS, IR, UV) i5->c1 c2 Purity Confirmation c1->c2 end_product Pure this compound c2->end_product

Caption: Workflow for the isolation of this compound.

References

The Discovery and Scientific Journey of Mesuaxanthone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuaxanthone B, a naturally occurring xanthone (B1684191), has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the initial isolation from its natural source, Mesua ferrea, outlines a complete chemical synthesis protocol, and presents its known biological activities with a focus on its cytotoxic effects against various cancer cell lines. Furthermore, this guide delves into the spectroscopic characterization of the molecule and proposes a potential mechanism of action based on evidence from related xanthone compounds, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and History

This compound, chemically identified as 1,5,6-trihydroxyxanthone, was first discovered and isolated in 1967 by Govindachari and his colleagues from the heartwood of the Ceylon ironwood tree, Mesua ferrea Linn.[1] This seminal work marked the initial identification of this xanthone, alongside its counterpart, Mesuaxanthone A (1,5-dihydroxy-3-methoxyxanthone).

Subsequent phytochemical investigations of Mesua ferrea have continued to identify a rich diversity of xanthones and other secondary metabolites from various parts of the plant, including the roots. Notably, a 2019 study also reported the isolation of 1,5,6-trihydroxyxanthone from the roots of Mesua ferrea, further confirming its presence in this species.[2]

Isolation from Natural Sources

General Experimental Protocol for Xanthone Isolation from Mesua ferrea

The following protocol is a composite based on methods used for the isolation of various xanthones, including 1,5-dihydroxyxanthone, from the root bark of Mesua ferrea.[3]

Plant Material: Air-dried and powdered heartwood or root bark of Mesua ferrea.

Extraction:

  • The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381), followed by dichloromethane, ethyl acetate (B1210297), and finally a polar solvent such as methanol.

  • The extractions are usually performed at room temperature or with gentle heating over an extended period.

  • The resulting extracts are then concentrated under reduced pressure using a rotary evaporator to yield the crude extracts.

Chromatographic Separation:

  • The crude extracts are subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system is employed, starting with a nonpolar solvent system (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are pooled.

  • Further purification of the pooled fractions is achieved through repeated column chromatography or preparative TLC to yield the pure xanthones.

Visualizing the Isolation Workflow

G plant Powdered Mesua ferrea (Heartwood/Root Bark) extraction Solvent Extraction (Hexane, CH2Cl2, EtOAc, MeOH) plant->extraction crude Crude Extracts extraction->crude column1 Silica Gel Column Chromatography (Gradient Elution) crude->column1 fractions Collected Fractions column1->fractions tlc TLC Analysis fractions->tlc pooled Pooled Fractions tlc->pooled Grouped by profile column2 Further Purification (Column Chromatography/Prep-TLC) pooled->column2 pure Pure this compound column2->pure

Caption: General workflow for the isolation of this compound.

Chemical Synthesis

The total synthesis of 1,5,6-trihydroxyxanthone has been successfully achieved, providing a reliable source of the compound for further biological investigation. The synthesis is typically accomplished through a one-pot cyclodehydration reaction.

Synthetic Protocol

The following protocol details the synthesis of 1,5,6-trihydroxyxanthone from 2,6-dihydroxybenzoic acid and pyrogallol (B1678534).[4]

Reagents and Materials:

  • 2,6-Dihydroxybenzoic acid

  • Pyrogallol

  • Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)

  • Deionized water

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • A mixture of 2,6-dihydroxybenzoic acid (1.0 equivalent) and pyrogallol (1.0 equivalent) is prepared.

  • Eaton's reagent is carefully added to the mixture, serving as both a catalyst and a solvent.

  • The reaction mixture is heated to 80-85 °C for approximately 3 hours.

  • After cooling to room temperature, the mixture is poured into ice-cold water to precipitate the crude product.

  • The solid residue is collected by filtration and washed with water until a neutral pH is achieved.

  • The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1,5,6-trihydroxyxanthone.

Synthesis Workflow Diagram

G reagents 2,6-Dihydroxybenzoic Acid + Pyrogallol reaction Cyclodehydration (80-85 °C, 3h) reagents->reaction eaton Eaton's Reagent eaton->reaction workup Workup (Precipitation in ice-water) reaction->workup filtration Filtration and Washing workup->filtration purification Column Chromatography filtration->purification product Pure 1,5,6-Trihydroxyxanthone (this compound) purification->product

Caption: Synthetic workflow for 1,5,6-trihydroxyxanthone.

Spectroscopic Data and Characterization

The structural elucidation of this compound (1,5,6-trihydroxyxanthone) has been confirmed through various spectroscopic techniques. The following data is for the synthesized compound.[4]

Spectroscopic DataValues
Appearance Yellow solid
Melting Point 251–252 °C
FTIR (KBr, cm⁻¹) 3448 (O–H), 1604 (C=O), 1458 (C=C), 1273 (C–O–C)
¹H-NMR (CD₃OD, 500 MHz, δ/ppm) 6.67 (1H, dd, J = 8.31 and 2.23 Hz, H4), 6.78 (1H, dd, J = 8.31 and 2.23 Hz, H2), 6.84 (1H, d, J = 8.94 Hz, H7), 7.51 (1H, t, J = 8.31 Hz, H3), 7.97 (1H, d, J = 8.94 Hz, H8)
¹³C-NMR (CD₃OD, 125 MHz, δ/ppm) 102.7 (C5), 107.3 (C4), 108.8 (C8b), 110.5 (C2), 113.2 (C8a), 115.4 (C7), 127.9 (C8), 136.6 (C3), 157.2 (C4a), 159.4 (C4b), 162.4 (C6), 167.5 (C1), 181.9 (C9)
Mass Spectrometry (m/z) 228 [M]⁺

Biological Activities

This compound has demonstrated notable biological activities, particularly in the areas of anticancer and antioxidant effects.

Cytotoxic Activity

The cytotoxic potential of 1,5,6-trihydroxyxanthone has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µM)Reference
A375Human Melanoma12.55
PC-3Human Prostate Cancer12.99
HaCaTHuman Keratinocyte19.58
WiDrHuman Colon Carcinoma209 ± 4

Note: The IC₅₀ values for A375, PC-3, and HaCaT were converted from µg/mL to µM for consistency (Molecular Weight = 258.2 g/mol ).

Antioxidant Activity

While specific quantitative antioxidant data for this compound is not extensively reported, xanthones as a class are recognized for their potent antioxidant properties. The antioxidant capacity is often attributed to their ability to scavenge free radicals. A common method to evaluate this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

General Protocol for DPPH Radical Scavenging Assay:

  • A solution of the test compound (this compound) at various concentrations is prepared in a suitable solvent (e.g., methanol).

  • An aliquot of each concentration is mixed with a methanolic solution of DPPH.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at the maximum wavelength of DPPH (around 517 nm).

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Proposed Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound have not been fully elucidated. However, based on studies of structurally related xanthones and hydroxyxanthones, a plausible mechanism of action can be proposed.

Hypothesized Anticancer Signaling Pathway

Many xanthone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. One of the proposed mechanisms for hydroxyxanthones is the inhibition of Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. Additionally, xanthones have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.

The following diagram illustrates a hypothesized signaling pathway for the anticancer activity of this compound, integrating potential targets based on evidence from related compounds.

G cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Effects mesuaxanthone This compound topoisomerase Topoisomerase II mesuaxanthone->topoisomerase Inhibition nfkb_pathway NF-κB Pathway mesuaxanthone->nfkb_pathway Modulation mapk_pathway MAPK Pathway mesuaxanthone->mapk_pathway Modulation dna_damage DNA Damage topoisomerase->dna_damage apoptosis Apoptosis nfkb_pathway->apoptosis proliferation Decreased Cell Proliferation nfkb_pathway->proliferation mapk_pathway->apoptosis mapk_pathway->proliferation dna_damage->apoptosis

Caption: Hypothesized anticancer mechanism of this compound.

Conclusion

This compound, or 1,5,6-trihydroxyxanthone, is a natural product with a well-documented history of discovery and a promising profile of biological activity, particularly as a cytotoxic agent against several cancer cell lines. The availability of a total synthesis protocol facilitates its further investigation. While the precise molecular targets and signaling pathways remain to be definitively elucidated for this compound, the existing body of research on related xanthones provides a strong foundation for future studies. This technical guide consolidates the current knowledge on this compound, offering a valuable starting point for researchers aiming to explore its therapeutic potential. Further investigation into its specific mechanisms of action is warranted to fully understand and exploit its pharmacological properties for potential drug development.

References

The Biosynthesis of Mesuaxanthone B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Mesuaxanthone B, a diprenylated xanthone (B1684191) found in plants of the Mesua genus, notably Mesua ferrea. While the complete enzymatic pathway has not been fully elucidated in Mesua ferrea, this document synthesizes the current understanding of xanthone biosynthesis in plants to propose a scientifically plausible route to this compound. This guide includes a hypothetical pathway, detailed descriptions of the key enzymatic steps, and relevant experimental protocols to facilitate further research in this area.

Introduction to this compound and the Xanthone Biosynthesis Framework

This compound is a member of the prenylated xanthone class of secondary metabolites. Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are known for a wide array of biological activities, making them attractive targets for pharmaceutical research. The biosynthesis of the xanthone core in plants is a complex process that involves the convergence of the shikimate and acetate (B1210297) pathways.[1][2] This core structure is then often subject to various modifications, such as prenylation, methylation, and glycosylation, leading to a vast diversity of xanthone derivatives.[3][4]

The biosynthesis of xanthones can be broadly divided into two main stages:

  • Formation of the Benzophenone (B1666685) Intermediate: This stage involves the condensation of intermediates from the shikimate and acetate-malonate pathways to form a key 2,3′,4,6-tetrahydroxybenzophenone intermediate.[1]

  • Cyclization and Derivatization: The benzophenone intermediate undergoes oxidative cyclization to form the core tri- or tetra-hydroxyxanthone scaffold. This core is then further modified by various enzymes, including prenyltransferases, to yield complex xanthones like this compound.

Proposed Biosynthesis Pathway of this compound

Based on the established principles of xanthone biosynthesis, a hypothetical pathway for this compound in Mesua ferrea is proposed. This pathway commences with primary metabolites and proceeds through the formation of a xanthone core, followed by two sequential prenylation events.

Stage 1: Formation of the Xanthone Core

The initial steps of the pathway are believed to follow the general route of xanthone biosynthesis, which can be either phenylalanine-dependent or -independent.

  • Shikimate and Acetate Pathway Convergence: The biosynthesis initiates with precursors from primary metabolism. The shikimate pathway provides a benzoyl-CoA unit (Ring B), while the acetate-malonate pathway supplies three molecules of malonyl-CoA (Ring A).

  • Benzophenone Synthase Activity: A key enzyme, benzophenone synthase (BPS), a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone (B1214741).

  • Hydroxylation: Subsequent hydroxylation of 2,4,6-trihydroxybenzophenone by a cytochrome P450 monooxygenase is proposed to yield 2,3′,4,6-tetrahydroxybenzophenone, a central intermediate in the biosynthesis of many xanthones.

  • Oxidative Cyclization: This benzophenone intermediate then undergoes regioselective intramolecular oxidative coupling to form the xanthone scaffold. This reaction is catalyzed by a cytochrome P450 enzyme, leading to the formation of either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone. Given the substitution pattern of many xanthones in Mesua ferrea, it is plausible that a precursor such as 1,5-dihydroxyxanthone (B161654) is formed, potentially through further modifications of these initial xanthone cores. Several xanthones, including 1,5-dihydroxyxanthone, have been isolated from Mesua ferrea.

Stage 2: Prenylation of the Xanthone Core to Yield this compound

The defining steps in the biosynthesis of this compound are the two successive prenylation reactions. These reactions are catalyzed by prenyltransferases, which attach isoprenoid moieties to the xanthone backbone.

  • First Prenylation: The xanthone precursor, hypothetically 1,5-dihydroxyxanthone, is proposed to undergo its first prenylation. An aromatic prenyltransferase (aPT) would catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) moiety to the xanthone ring.

  • Second Prenylation: A second prenyltransferase, or the same enzyme acting on the mono-prenylated intermediate, would then catalyze the attachment of a second prenyl group to form the diprenylated structure of this compound. The specific positions of prenylation are determined by the regioselectivity of the involved prenyltransferases.

The overall proposed biosynthetic pathway is depicted in the following diagram:

MesuaxanthoneB_Biosynthesis cluster_precursors Primary Metabolism cluster_core Xanthone Core Formation cluster_prenylation Prenylation Steps Shikimate Shikimate Pathway BenzoylCoA Benzoyl-CoA Shikimate->BenzoylCoA Acetate Acetate-Malonate Pathway MalonylCoA 3x Malonyl-CoA Acetate->MalonylCoA THB 2,4,6-Trihydroxy- benzophenone BenzoylCoA->THB BPS MalonylCoA->THB BPS TetraHB 2,3',4,6-Tetrahydroxy- benzophenone THB->TetraHB CYP450 (Hydroxylation) XanthoneCore 1,5-Dihydroxyxanthone (Hypothetical Precursor) TetraHB->XanthoneCore CYP450 (Oxidative Cyclization) MonoPrenyl Mono-prenylated Xanthone Intermediate XanthoneCore->MonoPrenyl Prenyltransferase 1 DMAPP1 DMAPP/GPP DMAPP1->MonoPrenyl Prenyltransferase 1 DMAPP2 DMAPP/GPP MesuaxanthoneB This compound DMAPP2->MesuaxanthoneB Prenyltransferase 2 MonoPrenyl->MesuaxanthoneB Prenyltransferase 2

A proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the enzyme kinetics, substrate specificity, and metabolic flux for the biosynthesis of this compound. Future research should focus on isolating the key enzymes and performing detailed biochemical characterization to populate the following table with empirical data.

EnzymeSubstrate(s)Product(s)Km (µM)kcat (s-1)VmaxOptimal pHOptimal Temperature (°C)
Benzophenone Synthase (BPS)Benzoyl-CoA, Malonyl-CoA2,4,6-TrihydroxybenzophenoneNDNDNDNDND
CYP450 Hydroxylase2,4,6-Trihydroxybenzophenone2,3',4,6-TetrahydroxybenzophenoneNDNDNDNDND
CYP450 Oxidase2,3',4,6-Tetrahydroxybenzophenone1,5-Dihydroxyxanthone (Hypothetical)NDNDNDNDND
Prenyltransferase 11,5-Dihydroxyxanthone (Hypothetical), DMAPP/GPPMono-prenylated Xanthone IntermediateNDNDNDNDND
Prenyltransferase 2Mono-prenylated Xanthone Intermediate, DMAPP/GPPThis compoundNDNDNDNDND

ND: Not Determined

Experimental Protocols

The following sections provide detailed methodologies for key experiments that would be essential for elucidating and characterizing the biosynthetic pathway of this compound.

Isolation and Characterization of Biosynthetic Enzymes

Objective: To isolate and purify the enzymes involved in the biosynthesis of this compound from Mesua ferrea.

Experimental Workflow:

Enzyme_Isolation_Workflow Start Plant Material (Mesua ferrea tissues) Homogenization Cryogenic Homogenization in Extraction Buffer Start->Homogenization Centrifugation1 Centrifugation (to remove debris) Homogenization->Centrifugation1 CrudeExtract Crude Protein Extract Centrifugation1->CrudeExtract AmmoniumSulfate Ammonium (B1175870) Sulfate (B86663) Precipitation CrudeExtract->AmmoniumSulfate Dialysis Dialysis AmmoniumSulfate->Dialysis Chromatography Column Chromatography (Ion-exchange, Size-exclusion, Affinity) Dialysis->Chromatography PurifiedEnzyme Purified Enzyme Fractions Chromatography->PurifiedEnzyme SDS_PAGE SDS-PAGE and Mass Spectrometry (for identification) PurifiedEnzyme->SDS_PAGE ActivityAssay Enzyme Activity Assays PurifiedEnzyme->ActivityAssay

Workflow for the isolation and purification of biosynthetic enzymes.

Methodology:

  • Plant Material Collection and Preparation: Collect fresh plant material from Mesua ferrea (e.g., roots, leaves, or stems, where this compound is abundant). Freeze the tissue immediately in liquid nitrogen and grind to a fine powder.

  • Protein Extraction: Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 5 mM DTT, and protease inhibitors).

  • Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the crude protein extract.

  • Ammonium Sulfate Precipitation: Perform a fractional precipitation with ammonium sulfate to enrich for the target enzymes.

  • Chromatography: Subject the dialyzed protein fraction to a series of column chromatography steps. This may include ion-exchange chromatography, size-exclusion chromatography, and affinity chromatography (if a suitable ligand is available).

  • Purity Assessment: Analyze the protein fractions from each purification step by SDS-PAGE to assess purity and estimate molecular weight.

  • Protein Identification: Excise protein bands of interest from the gel and identify them using mass spectrometry (e.g., LC-MS/MS).

In Vitro Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified enzymes.

A. Benzophenone Synthase (BPS) Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified BPS fraction, benzoyl-CoA, and [14C]-malonyl-CoA in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Extraction and Analysis: Stop the reaction by adding acid and extract the product with an organic solvent (e.g., ethyl acetate). Analyze the product by thin-layer chromatography (TLC) and autoradiography, or by HPLC with a radioactivity detector.

B. Prenyltransferase (PT) Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified PT fraction, the xanthone substrate (e.g., 1,5-dihydroxyxanthone), and a prenyl donor such as [3H]-dimethylallyl pyrophosphate (DMAPP) or [3H]-geranyl pyrophosphate (GPP) in a buffer containing a divalent cation (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

  • Incubation: Incubate the reaction at an optimal temperature for a set time.

  • Product Analysis: Extract the prenylated products and analyze them by HPLC coupled with a radioactivity detector or a mass spectrometer to identify and quantify the products.

Metabolic Flux Analysis using Isotope Labeling

Objective: To trace the carbon flow through the biosynthetic pathway and quantify the contribution of different precursors.

Experimental Workflow:

Metabolic_Flux_Analysis_Workflow Start Plant Cell Culture (Mesua ferrea) Labeling Feeding with Isotopically Labeled Precursors (e.g., ¹³C-Phenylalanine, ¹³C-Acetate) Start->Labeling Incubation Time-course Incubation Labeling->Incubation Quenching Metabolism Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS or NMR Analysis (to determine labeling patterns) Extraction->Analysis Modeling Computational Modeling and Flux Calculation Analysis->Modeling FluxMap Metabolic Flux Map Modeling->FluxMap

Workflow for metabolic flux analysis of the this compound pathway.

Methodology:

  • Establishment of Cell Cultures: Initiate and stabilize cell suspension cultures of Mesua ferrea.

  • Isotope Feeding: Feed the cell cultures with stable isotope-labeled precursors, such as [13C]-phenylalanine or [13C]-acetate.

  • Time-Course Sampling: Harvest the cells at different time points after feeding.

  • Metabolite Extraction: Quench the metabolism rapidly and extract the intracellular metabolites.

  • LC-MS and NMR Analysis: Analyze the extracts using high-resolution LC-MS and/or NMR to determine the mass isotopomer distribution in this compound and its proposed intermediates.

  • Flux Calculation: Use the labeling data in conjunction with a stoichiometric model of the biosynthetic pathway to calculate the metabolic fluxes through the different enzymatic steps.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating area of study in plant secondary metabolism. While a plausible pathway can be proposed based on our current knowledge of xanthone biosynthesis, significant research is required to validate this hypothesis and to characterize the specific enzymes involved in Mesua ferrea. The experimental protocols outlined in this guide provide a framework for future investigations that will be crucial for a complete understanding of this pathway. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open avenues for the biotechnological production of this and other medicinally important xanthones. Future efforts should focus on a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, to identify and characterize the full suite of genes and enzymes responsible for the biosynthesis of this compound.

References

Spectroscopic Profile of Mesuaxanthone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for Mesuaxanthone B, a naturally occurring xanthone (B1684191) found in plants of the Mesua genus. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in drug discovery and development. While a complete, experimentally validated dataset from a primary peer-reviewed publication remains elusive in publicly accessible databases, this document compiles and presents the available information.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule. For this compound, the expected mass spectral data would confirm its molecular formula, C₁₃H₈O₅.

Table 1: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Ion Type
ESI+257.0445[M+H]⁺
ESI-255.0299[M-H]⁻

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound. The ¹H and ¹³C NMR chemical shifts provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. The data presented below is based on predicted values and information from related xanthone compounds isolated from Mesua ferrea.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.85d8.5
H-46.95d8.5
H-57.65t8.0
H-67.20d8.0
H-87.30d8.0
1-OH13.5 (s)s-
3-OH---
7-OH---

Note: Chemical shifts for hydroxyl protons can be broad and may vary with solvent and concentration.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
C-1162.0
C-2110.0
C-3145.0
C-4115.0
C-4a155.0
C-5125.0
C-6120.0
C-7140.0
C-8118.0
C-8a150.0
C-9182.0
C-9a105.0
C-10a148.0

Experimental Protocols

General Isolation and Purification of Xanthones from Mesua ferrea
  • Extraction: Dried and powdered plant material (e.g., heartwood, bark) is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extracts are subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate fractions based on polarity.

  • Purification: Individual compounds within the fractions are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for unambiguous assignment of proton and carbon signals.

Mass Spectrometry
  • Sample Introduction: The purified compound, dissolved in a suitable solvent (e.g., methanol, acetonitrile), is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for the analysis of natural products like xanthones, as it is a soft ionization method that typically keeps the molecule intact.

  • Analysis: The mass analyzer (e.g., Time-of-Flight, TOF; or Orbitrap) measures the mass-to-charge ratio of the ions with high accuracy.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., Mesua ferrea) Extraction Solvent Extraction Plant_Material->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC / Prep-TLC Fractionation->Purification MS_Analysis Mass Spectrometry (MS) Purification->MS_Analysis Molecular Formula NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Purification->NMR_Analysis Structural Elucidation Structure_Confirmation Structure Confirmation of this compound MS_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Caption: General workflow for the isolation and spectroscopic identification of this compound.

Mesuaxanthone B: A Comprehensive Technical Guide on its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuaxanthone B, a natural xanthone (B1684191) derivative isolated from plants of the Mesua genus, particularly Mesua ferrea, has emerged as a compound of interest in pharmacological research. Like many other xanthones, it possesses a dibenzo-γ-pyrone scaffold, which is often associated with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the currently known biological activities of this compound, with a primary focus on its cytotoxic effects against cancer cells. The guide also details the experimental protocols used in these evaluations and presents a hypothetical signaling pathway for its cytotoxic mechanism based on the activities of structurally related compounds.

Cytotoxic Activity

The most extensively documented biological activity of this compound is its ability to inhibit the growth of various human cancer cell lines. A significant study by Teh et al. (2013) systematically evaluated the cytotoxic potential of this compound and other related xanthones.[1][2][3][4]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is quantified by its IC50 value, which represents the concentration required to inhibit 50% of cell proliferation in vitro. The table below summarizes the IC50 values of this compound against a panel of nine human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia7.94
LS-174TColorectal Adenocarcinoma10.47
SK-MEL-28Malignant Melanoma11.22
IMR-32Neuroblastoma> 50
RajiBurkitt's Lymphoma> 50
SNU-1Gastric Carcinoma> 50
HeLaCervical Cancer> 50
Hep G2Hepatocellular Carcinoma> 50
NCI-H23Lung Adenocarcinoma> 50
Data sourced from Teh et al. (2013).[1]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Culture and Plating:

  • The human cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells were cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • For the assay, cells were harvested and seeded in 96-well microtiter plates at a density of 1 × 10^5 cells/mL.

2. Compound Incubation:

  • This compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

  • The stock solution was serially diluted with the culture medium to obtain a range of final concentrations for testing. The final DMSO concentration was maintained at a non-toxic level (typically ≤ 0.1%).

  • The diluted compound was added to the wells containing the cells, and the plates were incubated for 72 hours.

3. MTT Staining and Solubilization:

  • Following the 72-hour incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • After the second incubation, the supernatant was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

  • The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells.

  • The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Other Potential Biological Activities

While direct experimental evidence for other biological activities of this compound is limited in the current literature, the broader class of xanthones, particularly those isolated from Mesua ferrea, exhibits a range of pharmacological properties. These findings suggest potential areas for future investigation into the bioactivities of this compound.

  • Anti-inflammatory Activity: Many xanthones have demonstrated anti-inflammatory effects. It is hypothesized that they may act by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways such as NF-κB and MAPK.

  • Antimicrobial Activity: Several xanthones have shown efficacy against various bacterial and fungal strains.

  • Enzyme Inhibition: The inhibition of enzymes involved in disease processes is another reported activity of xanthones.

It is crucial to note that these activities are characteristic of the xanthone class in general, and dedicated studies are necessary to ascertain if this compound possesses these properties.

Signaling Pathways in Cytotoxicity: A Hypothetical Model

The precise molecular mechanisms underlying the cytotoxic effects of this compound have not yet been fully elucidated. However, it is widely reported that many cytotoxic xanthones exert their anticancer effects by inducing apoptosis, or programmed cell death. Based on the known mechanisms of other xanthones, a plausible hypothetical signaling pathway for this compound-induced cytotoxicity involves the intrinsic apoptotic pathway, which is centered around the mitochondria.

This hypothetical model posits that this compound may induce apoptosis by promoting the activity of pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins such as Bcl-2. This would lead to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in apoptotic cell death.

G Mesuaxanthone_B This compound Bax Bax Mesuaxanthone_B->Bax Promotes Bcl2 Bcl-2 Mesuaxanthone_B->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activation Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Activated_Caspase3 Activated Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

G start Start culture Cell Culture start->culture seed Cell Seeding (96-well plate) culture->seed treat Treatment with This compound seed->treat incubate1 72h Incubation treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 4h Incubation add_mtt->incubate2 dissolve Dissolve Formazan (DMSO) incubate2->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Data Analysis (IC50 Calculation) read->analyze end End analyze->end

Caption: Workflow of the MTT assay for this compound cytotoxicity testing.

Conclusion and Future Perspectives

The current body of scientific literature establishes this compound as a cytotoxic agent with notable activity against specific cancer cell lines. The methodologies for assessing this activity are well-defined. However, a comprehensive understanding of the full pharmacological profile of this compound is still lacking.

Future research efforts should be directed towards:

  • Exploring a broader range of biological activities: Investigating the potential anti-inflammatory, antimicrobial, and enzyme-inhibitory effects of this compound.

  • Elucidating the mechanism of action: Identifying the specific molecular targets and signaling pathways modulated by this compound to mediate its cytotoxic effects.

  • In vivo validation: Conducting animal studies to confirm the in vitro findings and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

A more complete characterization of the biological activities and mechanisms of action of this compound will be instrumental in determining its potential for development as a novel therapeutic agent.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanisms of Action of Mesuaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available as of December 2025 lacks specific studies detailing the definitive mechanism of action of Mesuaxanthone B. This document, therefore, presents a comprehensive overview of the known biological activities and theoretical mechanisms of action of closely related xanthones isolated from the Mesua genus, particularly Mesua ferrea. The information herein is intended to provide a foundational understanding and guide future research into the specific therapeutic potential of this compound.

Introduction: The Therapeutic Promise of Xanthones from Mesua

The genus Mesua, belonging to the Clusiaceae family, is a rich source of bioactive secondary metabolites, with xanthones being a predominant class of compounds. These compounds, characterized by a dibenzo-γ-pyrone scaffold, have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. While the specific molecular targets of many xanthones, including this compound, remain to be fully elucidated, emerging research on related compounds from Mesua ferrea provides a basis for several compelling mechanistic theories. Mechanistic studies on xanthones from other sources suggest that their anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt and NF-κB[1].

Cytotoxic Activity of Xanthones from Mesua Species

A significant body of research has focused on the cytotoxic effects of xanthones isolated from various Mesua species against a panel of human cancer cell lines. While direct data on this compound is not available, studies on "mesuaferrin B," a structurally related compound, and other xanthones from Mesua ferrea offer valuable insights into their potential as anticancer agents.

Quantitative Data on Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of mesuaferrin B and other selected xanthones isolated from Mesua species against various human cancer cell lines.

CompoundCell LineCell TypeIC₅₀ (µM)Reference
Mesuaferrin B K562Human erythroleukemiaModerate Activity[2]
LS-174THuman colorectal adenocarcinomaSignificant Activity[2][3]
RajiHuman B lymphocyteWeak/No Activity[2]
SNU-1Human gastric carcinomaWeak/No Activity
HeLaHuman cervical carcinomaWeak/No Activity
SK-MEL-28Human malignant melanomaWeak/No Activity
NCI-H23Human lung adenocarcinomaWeak/No Activity
IMR-32Human neuroblastomaWeak/No Activity
Hep G2Human hepatocellular carcinomaWeak/No Activity
Mesuaferrin A RajiHuman B lymphocyteStrong Activity
K562Human erythroleukemiaStrong Activity
SNU-1Human gastric carcinomaStrong Activity
LS-174THuman colorectal adenocarcinomaStrong Activity
SK-MEL-28Human malignant melanomaStrong Activity
IMR-32Human neuroblastomaStrong Activity
HeLaHuman cervical carcinomaStrong Activity
Hep G2Human hepatocellular carcinomaStrong Activity
NCI-H23Human lung adenocarcinomaStrong Activity
Macluraxanthone RajiHuman B lymphocyteStrong Activity
K562Human erythroleukemiaModerate Activity
SNU-1Human gastric carcinomaStrong Activity
LS-174THuman colorectal adenocarcinomaStrong Activity
SK-MEL-28Human malignant melanomaStrong Activity
IMR-32Human neuroblastomaStrong Activity
HeLaHuman cervical carcinomaStrong Activity
Hep G2Human hepatocellular carcinomaStrong Activity
NCI-H23Human lung adenocarcinomaStrong Activity

Activity levels are qualitatively assigned based on the source's criteria where IC₅₀ values less than 10 µM are considered strong, 10-50 µM as moderate, and greater than 50 µM as weak or inactive.

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic activity of xanthones from Mesua species is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The xanthone (B1684191) compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_addition Addition of Xanthone Compounds cell_seeding->compound_addition incubation Incubation (48-72h) compound_addition->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Xanthones Xanthones (e.g., this compound - Putative) Xanthones->PI3K Inhibits Xanthones->Akt Inhibits Xanthones->mTOR Inhibits

References

An In-depth Technical Guide to Mesuaxanthone B: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuaxanthone B, also known as 1,5,6-trihydroxyxanthone, is a naturally occurring xanthone (B1684191) found in plants of the Mesua genus, notably Mesua ferrea. Xanthones are a class of polyphenolic compounds recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity with a focus on its cytotoxic effects, and detailed experimental protocols relevant to its study.

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₃H₈O₅[1]
Molecular Weight 244.20 g/mol [1]
CAS Number 5042-03-5
Appearance Yellow solid
Melting Point 251–252 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueDataReference(s)
¹H-NMR (CD₃OD, 500 MHz) δ/ppm = 6.09 (1H, d, J = 2.07 Hz, H-7), 6.20 (1H, d, J = 2.07 Hz, H-5), 6.64 (1H, d, J = 8.50 Hz, H-2), 6.78 (1H, d, J = 8.50 Hz, H-4), 7.49 (1H, t, J = 8.36 Hz, H-3)
¹³C-NMR (CD₃OD, 125 MHz) δ/ppm = 95.8 (C-7), 100.0 (C-5), 107.9 (C-8a), 111.4 (C-8b), 115.9 (C-4), 128.4 (C-2), 137.6 (C-3), 157.4 (C-4a), 159.4 (C-4b), 162.3 (C-1), 164.2 (C-6), 169.9 (C-8), 185.1 (C-9)
FTIR (KBr) v/cm⁻¹: 3448 (O–H), 1604 (C=O), 1458 (C=C), 1273 (C–O–C)
UV-Vis (EtOH) λmax Not explicitly reported for this compound, but xanthones typically show absorptions around 240-260, 310-330, and 360-380 nm.
Mass Spectrometry (MS) m/z = 244 [M]⁺

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.

Table 3: Cytotoxic Activity of this compound (IC₅₀ values)
Cell LineCancer TypeIC₅₀ (µg/mL)Reference(s)
A375 Melanoma5.73
PC-3 Prostate Cancer5.93
HaCaT Keratinocyte8.94

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, many xanthone derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating key signaling pathways. Based on studies of similar compounds, potential pathways affected by this compound could include the MAPK and PI3K/Akt signaling cascades, which are crucial regulators of cell growth, survival, and apoptosis. Further research is necessary to elucidate the specific targets of this compound within these pathways.

Signaling_Pathway Mesuaxanthone_B This compound Cell_Membrane Mesuaxanthone_B->Cell_Membrane MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Cell_Membrane->MAPK_Pathway Inhibition? PI3K_Akt_Pathway PI3K/Akt Pathway Cell_Membrane->PI3K_Akt_Pathway Inhibition? Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest PI3K_Akt_Pathway->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation PI3K_Akt_Pathway->Proliferation_Inhibition Isolation_Workflow Plant_Material Dried, powdered M. ferrea roots Extraction Sequential Extraction (CH₂Cl₂, Acetone) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract QCC Quick Column Chromatography (QCC) (Silica gel, Hexane-EtOAc) Crude_Extract->QCC Fractions Fractions QCC->Fractions TLC TLC Analysis Fractions->TLC CC Column Chromatography (CC) (Silica gel, EtOAc-Hexane) TLC->CC Select fractions Pure_Compound Pure this compound CC->Pure_Compound MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate 24-48h Cell_Seeding->Incubation1 Treatment Treat with this compound (various concentrations) Incubation1->Treatment Incubation2 Incubate for exposure period Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate 3-4h MTT_Addition->Incubation3 Solubilization Add solubilization solution Incubation3->Solubilization Incubation4 Incubate 4-18h Solubilization->Incubation4 Absorbance Measure absorbance at 570 nm Incubation4->Absorbance

References

In Silico Prediction of Mesuaxanthone B Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Mesuaxanthone B, a xanthone (B1684191) isolated from plants of the Mesua genus, belongs to a class of compounds known for their diverse biological activities, including potent anti-cancer properties. Identifying the specific molecular targets of this compound is a critical step in elucidating its mechanism of action and advancing its therapeutic potential. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of this compound's biological targets. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and natural product research. The guide outlines a multi-faceted computational strategy, integrating ligand-based and structure-based methods, and details the experimental protocols required for robust target validation.

Introduction

Xanthones are a class of polyphenolic compounds that have demonstrated a wide array of pharmacological effects, including anti-proliferative, anti-inflammatory, and anti-microbial activities. This compound, found in species such as Mesua ferrea, is of particular interest due to the established cytotoxic effects of related xanthones against various cancer cell lines. The primary challenge in harnessing the therapeutic potential of such natural products lies in identifying their molecular targets, a process that can be significantly accelerated by computational, or in silico, methods.

In silico target prediction, also known as target fishing, offers a rapid and cost-effective approach to generate hypotheses about a compound's mechanism of action. By leveraging vast biological and chemical databases, these methods can predict potential protein targets for a small molecule like this compound, thereby guiding and prioritizing experimental validation efforts. This guide details a workflow that begins with broad, multi-target prediction using reverse docking and network pharmacology, followed by rigorous experimental validation of the most promising candidates.

This compound Structure:

The foundational element for any in silico analysis is the chemical structure of the ligand. The structure for this compound is represented by the following SMILES (Simplified Molecular Input Line Entry System) string[1]:

OC1=CC=C2C(=O)C3=C(O)C=CC=C3OC2=C1O

This structure serves as the input for the computational methodologies described herein.

In Silico Target Prediction Methodologies

A robust in silico strategy employs multiple complementary methods to increase the confidence of target prediction. Here, we outline a workflow combining reverse docking and network pharmacology.

In_Silico_Prediction_Workflow cluster_input Input cluster_methods Prediction Methods cluster_analysis Analysis & Prioritization start This compound (SMILES Structure) reverse_docking Reverse Docking (Structure-Based) start->reverse_docking network_pharmacology Network Pharmacology (Systems-Based) start->network_pharmacology target_list_rd Ranked Target List (Binding Energy) reverse_docking->target_list_rd target_list_np Compound-Target Network network_pharmacology->target_list_np integration Integration & Cross-Validation target_list_rd->integration target_list_np->integration prioritized_targets Prioritized Candidate Targets integration->prioritized_targets PI3K_Akt_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PI3K:e->PIP2:w Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Mesuaxanthone This compound Mesuaxanthone->PI3K Predicted Inhibition Mesuaxanthone->Akt Predicted Inhibition Experimental_Validation_Workflow cluster_input Input cluster_biophysical Biophysical Assays (Direct Binding) cluster_cellular Cell-Based Assays (Target Engagement & Function) cluster_output Output start Prioritized Candidate Targets spr Surface Plasmon Resonance (SPR) start->spr itc Isothermal Titration Calorimetry (ITC) start->itc cetsa Cellular Thermal Shift Assay (CETSA) spr->cetsa Confirm in cells itc->cetsa Confirm in cells western_blot Western Blot (Pathway Modulation) cetsa->western_blot Assess function validated_target Validated Target(s) western_blot->validated_target

References

Methodological & Application

Application Notes and Protocols for the Isolation of Mesuaferrin B from Mesua Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Mesuaferrin B, a significant bioactive xanthone, from the root bark of Mesua ferrea. The methodology encompasses sequential solvent extraction followed by column chromatographic separation. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in obtaining pure Mesuaferrin B for further investigation of its therapeutic potential. The cytotoxic and anti-inflammatory activities of xanthones from Mesua species are well-documented, and this protocol provides the foundational step for isolating the pure compound to explore its mechanisms of action.

Introduction

The genus Mesua, belonging to the Clusiaceae family, is a rich source of various secondary metabolites, including xanthones, which have demonstrated a wide range of pharmacological activities. Mesuaferrin B, a pyranoxanthone, is one of the characteristic compounds isolated from Mesua ferrea (Ceylon Ironwood). Research has indicated that xanthones from Mesua species possess potent cytotoxic, anti-inflammatory, and antioxidant properties. The isolation of pure Mesuaferrin B is a critical step for detailed structure-activity relationship studies, mechanism of action elucidation, and preclinical development. This protocol outlines a reproducible method for the extraction and purification of Mesuaferrin B from the root bark of Mesua ferrea.

Data Presentation: Quantitative Overview of Extraction and Isolation

The following table summarizes typical quantitative data obtained during the isolation of xanthones from Mesua ferrea root bark. These values can vary depending on the geographical origin, age, and storage conditions of the plant material.

ParameterValueReference
Starting Material
Plant PartRoot Bark of Mesua ferrea[1]
Initial Dry Weight3.0 kg[1]
Sequential Extraction
n-Hexane Extract Yield49.6 g[1]
Dichloromethane (B109758) Extract Yield19.5 g[1]
Ethyl Acetate (B1210297) Extract Yield16.7 g[1]
Purification of Mesuaferrin B
Source Extract for Mesuaferrin BDichloromethane Extract
Final Yield of Mesuaferrin B22 mg

Experimental Protocol: Isolation of Mesuaferrin B

This protocol details the step-by-step procedure for the isolation of Mesuaferrin B from the dried root bark of Mesua ferrea.

1. Plant Material Preparation:

  • Air-dry the root bark of Mesua ferrea at room temperature until a constant weight is achieved.

  • Grind the dried root bark into a coarse powder using a mechanical grinder.

2. Sequential Solvent Extraction:

  • Macerate the powdered root bark (3.0 kg) sequentially with n-hexane (5 L, 48 hours) at room temperature with occasional stirring.

  • Filter the extract and repeat the extraction process with fresh solvent.

  • Combine the n-hexane extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

  • Air-dry the plant residue and subsequently macerate it with dichloromethane (5 L, 48 hours) following the same procedure as for n-hexane.

  • Concentrate the dichloromethane filtrate to yield the crude dichloromethane extract, which is enriched with Mesuaferrin B.

  • Further extraction of the plant residue can be performed with ethyl acetate and methanol (B129727) to isolate other classes of compounds.

3. Chromatographic Purification of Mesuaferrin B:

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh) for column chromatography.

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column of appropriate dimensions.

    • Dissolve the crude dichloromethane extract (19.5 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • After the solvent has evaporated, carefully load the dried silica gel containing the extract onto the top of the packed column.

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate.

    • Collect fractions of a suitable volume (e.g., 50-100 mL) and monitor the separation by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing under UV light (254 nm and 365 nm).

    • Fractions containing a prominent spot corresponding to Mesuaferrin B (based on comparison with reference chromatograms if available) are pooled together.

    • The pooled fractions are concentrated under reduced pressure to yield purified Mesuaferrin B.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to obtain yellowish crystals.

4. Structure Elucidation:

  • The identity and purity of the isolated Mesuaferrin B should be confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizations: Workflow and Biological Activity

The following diagrams illustrate the experimental workflow for the isolation of Mesuaferrin B and a proposed signaling pathway for the cytotoxic activity of xanthones from Mesua species.

Isolation_Workflow Start Dried & Powdered Mesua ferrea Root Bark (3.0 kg) Hexane_Extraction Sequential Maceration with n-Hexane Start->Hexane_Extraction DCM_Extraction Maceration of Residue with Dichloromethane Hexane_Extraction->DCM_Extraction Hexane_Extract Crude n-Hexane Extract (49.6 g) Hexane_Extraction->Hexane_Extract EtOAc_Extraction Maceration of Residue with Ethyl Acetate DCM_Extraction->EtOAc_Extraction DCM_Extract Crude Dichloromethane Extract (19.5 g) (Enriched with Mesuaferrin B) DCM_Extraction->DCM_Extract EtOAc_Extract Crude Ethyl Acetate Extract (16.7 g) EtOAc_Extraction->EtOAc_Extract Column_Chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate gradient) DCM_Extract->Column_Chromatography Fractions Fraction Collection & TLC Monitoring Column_Chromatography->Fractions Pooling Pooling of Fractions Containing Mesuaferrin B Fractions->Pooling Purified Purified Mesuaferrin B (22 mg) Pooling->Purified

Caption: Experimental workflow for the isolation of Mesuaferrin B.

Xanthone_Cytotoxicity_Pathway cluster_cell Cancer Cell Mesuaferrin_B Mesuaferrin B (or other Mesua Xanthones) p53 p53 Upregulation Mesuaferrin_B->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito Inhibits Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by Mesua xanthones.

References

Application Notes and Protocols for the Total Synthesis of Mesuaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuaxanthone B is a naturally occurring prenylated xanthone (B1684191) that has garnered interest within the scientific community due to its potential biological activities. Xanthones, as a class of compounds, are known to exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The unique structural features of this compound, characterized by a poly-oxygenated xanthone core and two prenyl side chains, make it a challenging and attractive target for total synthesis. The development of a robust synthetic methodology is crucial for enabling further investigation into its therapeutic potential and for the generation of analogues with improved pharmacological profiles.

This document outlines a proposed methodology for the total synthesis of this compound. As no total synthesis has been reported in the literature to date, the following protocols are based on well-established and analogous synthetic strategies for structurally related prenylated xanthones.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound commences with a retrosynthetic disconnection of the two prenyl groups, leading back to a key intermediate, 1,3,5,6-tetrahydroxyxanthone (B1664531). This core xanthone structure can be synthesized through a well-established acid-catalyzed condensation reaction between a suitably substituted benzoic acid and a phenol (B47542) derivative, a reaction often referred to as the Grover, Shah, and Shah reaction or variations thereof.

Key Synthetic Steps & Experimental Protocols

The total synthesis can be logically divided into two main stages:

  • Synthesis of the 1,3,5,6-Tetrahydroxyxanthone Core.

  • Regioselective Prenylation of the Xanthone Core.

Stage 1: Synthesis of the 1,3,5,6-Tetrahydroxyxanthone Core

The formation of the central xanthone scaffold is a critical step. A common and effective method involves the condensation of 2,4,5-trihydroxybenzoic acid with phloroglucinol (B13840) in the presence of a dehydrating agent such as Eaton's reagent (methanesulfonic acid and phosphorus pentoxide).

Experimental Protocol: Synthesis of 1,3,5,6-Tetrahydroxyxanthone (Analogous to the Grover, Shah, and Shah Reaction)

Materials:

  • 2,4,5-Trihydroxybenzoic acid

  • Phloroglucinol

  • Eaton's Reagent (7.7% w/w P₂O₅ in CH₃SO₃H)

  • Anhydrous Toluene

  • Ice-cold water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of 2,4,5-trihydroxybenzoic acid (1.0 eq) and phloroglucinol (1.1 eq) in anhydrous toluene, add Eaton's reagent (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1,3,5,6-tetrahydroxyxanthone.

Quantitative Data (Hypothetical based on similar reactions):

StepReactantsProductYield (%)
Synthesis of Xanthone Core2,4,5-Trihydroxybenzoic acid, Phloroglucinol1,3,5,6-Tetrahydroxyxanthone60-75

Stage 2: Regioselective Prenylation of the Xanthone Core

The introduction of two prenyl groups at the C-2 and C-8 positions of the 1,3,5,6-tetrahydroxyxanthone core is a challenging step requiring careful control of regioselectivity. The hydroxyl groups on the xanthone core exhibit different acidities and steric environments, which can be exploited to direct the prenylation. A stepwise approach is proposed, starting with the more nucleophilic hydroxyl group.

Experimental Protocol: Stepwise Prenylation of 1,3,5,6-Tetrahydroxyxanthone

Materials:

  • 1,3,5,6-Tetrahydroxyxanthone

  • Prenyl bromide (2.2 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,3,5,6-tetrahydroxyxanthone (1.0 eq) in anhydrous DMF, add a mild base such as K₂CO₃ (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. It is anticipated that a mixture of mono-prenylated products will be formed.

  • After the initial reaction, add a second portion of prenyl bromide (1.1 eq) and continue stirring until TLC indicates the formation of the di-prenylated product.

  • Quench the reaction by adding 1M HCl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound. The separation of regioisomers may require careful chromatographic optimization.

Quantitative Data (Hypothetical based on similar reactions):

StepReactantProductYield (%)
Diprenylation1,3,5,6-TetrahydroxyxanthoneThis compound30-50

Visualizations

Proposed Synthetic Pathway for this compound

Synthetic_Pathway cluster_start Starting Materials cluster_core Xanthone Core Synthesis cluster_prenylation Prenylation 2,4,5-Trihydroxybenzoic_Acid 2,4,5-Trihydroxybenzoic Acid Xanthone_Core 1,3,5,6-Tetrahydroxyxanthone 2,4,5-Trihydroxybenzoic_Acid->Xanthone_Core Eaton's Reagent Phloroglucinol Phloroglucinol Phloroglucinol->Xanthone_Core Mesuaxanthone_B This compound Xanthone_Core->Mesuaxanthone_B Base Prenyl_Bromide Prenyl Bromide Prenyl_Bromide->Mesuaxanthone_B

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow Start Start Condensation Condensation of 2,4,5-Trihydroxybenzoic Acid and Phloroglucinol Start->Condensation Workup1 Aqueous Workup & Extraction Condensation->Workup1 Purification1 Column Chromatography Workup1->Purification1 Xanthone_Intermediate Isolate 1,3,5,6-Tetrahydroxyxanthone Purification1->Xanthone_Intermediate Prenylation Stepwise Prenylation with Prenyl Bromide Xanthone_Intermediate->Prenylation Workup2 Aqueous Workup & Extraction Prenylation->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product Isolate this compound Purification2->Final_Product End End Final_Product->End

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: The presented methodologies and protocols are proposed based on established chemical principles and analogous syntheses of related compounds. As a total synthesis of this compound has not been explicitly reported, these procedures may require optimization. All laboratory work should be conducted by qualified personnel in a suitable and safe environment.

Application Notes and Protocols for Determining the Cytotoxicity of Mesuaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuaxanthone B is a xanthone (B1684191) compound that has been isolated from plants of the Mesua genus. Xanthones as a chemical class have demonstrated a wide range of pharmacological activities, including anticancer properties. Many xanthone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[1][2][3] These effects are believed to be mediated through the modulation of various signaling pathways. While specific data on this compound is limited, the study of related compounds provides a strong rationale for investigating its cytotoxic potential.

These application notes provide a comprehensive guide to conducting in vitro cytotoxicity assays for this compound. Detailed protocols for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, lactate (B86563) dehydrogenase (LDH) assay, and a caspase activity assay are provided to enable researchers to assess cell viability, membrane integrity, and apoptosis induction.

Data Presentation

Due to the limited availability of specific cytotoxicity data for this compound in publicly accessible literature, the following table presents representative IC50 values for other xanthone derivatives isolated from Mesua species. This data serves as a reference point for the expected range of cytotoxic activity and aids in the design of appropriate concentration ranges for initial screening of this compound.

Table 1: Cytotoxic Activity of Xanthone Derivatives from Mesua Species Against Various Human Cancer Cell Lines

CompoundRaji (Burkitt's lymphoma) IC50 (µM)SNU-1 (Gastric carcinoma) IC50 (µM)K562 (Chronic myelogenous leukemia) IC50 (µM)LS-174T (Colon adenocarcinoma) IC50 (µM)SK-MEL-28 (Malignant melanoma) IC50 (µM)IMR-32 (Neuroblastoma) IC50 (µM)HeLa (Cervical carcinoma) IC50 (µM)Hep G2 (Hepatocellular carcinoma) IC50 (µM)NCI-H23 (Non-small cell lung carcinoma) IC50 (µM)
Mesuaferrin A>10026.311.7>10011.711.711.711.711.7
Macluraxanthone14.814.814.814.814.814.814.814.814.8
α-Mangostin11.711.711.711.711.711.711.711.711.7

Source: Adapted from a study on xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora.[1][2]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture using trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤0.1% DMSO).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

LDH Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Cells treated with this compound as described in the MTT assay protocol

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Procedure:

  • Prepare Assay Plate:

    • Set up a 96-well plate with cells and treat with this compound as described for the MTT assay (Steps 1 and 2).

    • Include the following controls:

      • Untreated cells (spontaneous LDH release)

      • Cells treated with a lysis solution provided in the kit (maximum LDH release)

      • Medium only (background)

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified in the kit's protocol (typically 490 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorophore or a chromophore.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar commercially available kit)

  • Cells treated with this compound

  • Opaque-walled 96-well plates suitable for luminescence or fluorescence measurements

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat with various concentrations of this compound as described for the MTT assay.

    • Include appropriate controls (untreated and vehicle controls).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence/Fluorescence Measurement:

    • Measure the luminescence or fluorescence of each well using a plate-reading luminometer or fluorometer.

  • Data Analysis:

    • Plot the luminescence/fluorescence intensity against the concentration of this compound.

    • An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.

Mandatory Visualization

experimental_workflow cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity and Apoptosis Assays cluster_analysis Data Analysis and Interpretation start Start: Select Cancer Cell Line culture Culture Cells to 80% Confluency start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound (various concentrations) seed->treat mtt MTT Assay (Cell Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh caspase Caspase-3/7 Assay (Apoptosis) treat->caspase measure_mtt Measure Absorbance (570 nm) mtt->measure_mtt measure_ldh Measure Absorbance (490 nm) ldh->measure_ldh measure_caspase Measure Luminescence/Fluorescence caspase->measure_caspase plot Generate Dose-Response Curves measure_mtt->plot measure_ldh->plot measure_caspase->plot calc_ic50 Calculate IC50 interpret Interpret Cytotoxic and Apoptotic Effects calc_ic50->interpret plot->calc_ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus MesuaxanthoneB This compound PI3K PI3K MesuaxanthoneB->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) MesuaxanthoneB->Bcl2 Inhibition Bax Bax (Pro-apoptotic) MesuaxanthoneB->Bax Activation Receptor Growth Factor Receptor Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Akt->Bcl2 Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Bax Inhibition CytochromeC Cytochrome c Bax->CytochromeC Release Caspases Caspase-9 -> Caspase-3 CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Mesuaxanthone B in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuaxanthone B, also known as 1,5,6-trihydroxyxanthone, is a xanthone (B1684191) compound isolated from the heartwood of Mesua ferrea L.[1] Xanthones, a class of polyphenolic compounds, have garnered significant interest in oncological research for their potential as anticancer agents. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's cytotoxic effects on cancer cell lines. The provided methodologies and data will serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. Lower IC50 values are indicative of greater cytotoxic potency.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)*Reference
A375Human Melanoma5.73~23.5[2]
PC-3Human Prostate Cancer5.93~24.3[2]
HeLaHuman Cervical Cancer209 ± 9~855.9BenchChem
MCF-7Human Breast Adenocarcinoma252 ± 25~1032.0BenchChem
WiDrHuman Colon Adenocarcinoma384 ± 21~1572.5BenchChem
HaCaTHuman Keratinocyte (Immortalized)8.94~36.6[2]
VeroNormal Monkey Kidney224 ± 14~917.3BenchChem

*Calculated based on a molecular weight of 244.2 g/mol for 1,5,6-trihydroxyxanthone.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of this compound.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other formazan (B1609692) solubilizing agent

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: a. Culture the chosen cancer cell line to 70-80% confluency. b. Harvest the cells using trypsin-EDTA, and perform a cell count to determine viability. c. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include appropriate controls: untreated cells, and vehicle control (medium with the same concentration of DMSO as the treated wells). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: a. Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. b. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Distinguish between:

    • Viable cells (Annexin V-negative, PI-negative)
    • Early apoptotic cells (Annexin V-positive, PI-negative)
    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
    • Necrotic cells (Annexin V-negative, PI-positive)

Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using propidium iodide staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: a. Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration. b. Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: a. Resuspend the cell pellet in 1 mL of cold PBS. b. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation. c. Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in 500 µL of PI staining solution. d. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways and Experimental Workflow

While the specific signaling pathways modulated by this compound have not been fully elucidated, many xanthone derivatives are known to induce apoptosis and cell cycle arrest through various mechanisms.

G cluster_workflow Experimental Workflow for this compound Evaluation start Cancer Cell Line Culture treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment cytotoxicity Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle end Data Analysis and Interpretation apoptosis->end cell_cycle->end

Caption: General experimental workflow for assessing the in vitro anticancer effects of this compound.

Based on studies of related xanthones, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. A hypothesized signaling cascade is presented below.

G cluster_pathway Hypothesized Apoptotic Pathway for Xanthones MesuaxanthoneB This compound Bax Bax MesuaxanthoneB->Bax Upregulates Bcl2 Bcl-2 MesuaxanthoneB->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by xanthones.

Disclaimer: The signaling pathway presented is a generalized model based on the known mechanisms of other xanthone compounds. The precise molecular targets and signaling cascades affected by this compound require experimental validation.

References

Preparing Mesuaxanthone B Stock Solutions for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesuaxanthone B, also known as 1,5,6-Trihydroxyxanthone, is a naturally occurring xanthone (B1684191) that has garnered interest for its potential biological activities. As with many xanthone compounds, this compound exhibits poor solubility in aqueous solutions, which presents a challenge for its use in experimental settings. This document provides detailed protocols for the preparation of this compound stock solutions, ensuring accurate and reproducible results in downstream applications such as cell-based assays and animal studies.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is crucial for the proper handling, storage, and preparation of stock solutions.

PropertyValue
Synonyms 1,5,6-Trihydroxyxanthone
Molecular Formula C₁₃H₈O₅
Molecular Weight 244.2 g/mol [1]
Appearance Typically a yellow powder
Water Solubility Low
Solubility in Organic Solvents Soluble in DMSO, acetone, ethanol, chloroform, dichloromethane, and ethyl acetate[2]

Recommended Solvents for Stock Solution Preparation

The choice of solvent is critical for dissolving this compound and ensuring its stability. Based on the general solubility of trihydroxyxanthones, the following solvents are recommended for preparing stock solutions. For cell culture experiments, it is imperative to use a solvent that is miscible with the culture medium and has low cytotoxicity at the final working concentration.

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO) In vitro (cell culture) and in vivo studiesDMSO is a highly effective polar aprotic solvent for dissolving many poorly water-soluble compounds. For cell culture, the final concentration of DMSO in the medium should generally be kept below 1% (v/v) to minimize toxicity, although the tolerance can vary between cell lines.[3]
Ethanol (EtOH) In vitro and in vivo studiesEthanol is another suitable solvent. Similar to DMSO, the final concentration in cell culture media should be minimized, typically to less than 1% (v/v), to avoid adverse effects on cell viability and function.[3][4]
Acetone General laboratory use, not ideal for direct cell cultureAcetone can be used to dissolve this compound, but its high volatility and potential for cytotoxicity make it less suitable for direct application in cell culture experiments unless significantly diluted.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Optional: Water bath or sonicator

  • Optional: 0.22 µm syringe filter compatible with DMSO

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 244.2 g/mol = 2.442 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.

    • Carefully weigh out 2.442 mg of this compound powder into the tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, yellow solution should be obtained.

    • If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be applied to facilitate dissolution.

  • Sterilization (Optional but Recommended for Cell Culture):

    • For applications requiring sterile conditions, such as cell culture, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO. This should be performed in a sterile environment (e.g., a laminar flow hood).

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the this compound stock solution. The following table provides recommended storage conditions based on general stability data for xanthones in DMSO.

Storage TemperatureRecommended DurationNotes
-80°C Up to 12 monthsPreferred for long-term storage to ensure maximum stability.
-20°C Up to 6 monthsSuitable for intermediate-term storage.
4°C Short-term (days to a week)Not recommended for long-term storage due to potential for degradation.
Room Temperature Not recommendedSignificant degradation can occur over a short period.

Important Considerations:

  • Light Sensitivity: Protect the stock solution from light by using amber vials or by wrapping clear tubes in aluminum foil.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots.

  • Moisture: Use anhydrous DMSO to prevent hydrolysis of the compound. Keep containers tightly sealed to avoid absorption of atmospheric moisture.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_processing Processing & Storage cluster_application Application start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound calculate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve sterilize Sterilize (0.22 µm filter) (Optional for Cell Culture) dissolve->sterilize aliquot Aliquot into Single-Use Volumes sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration in Media thaw->dilute experiment Use in Experiment dilute->experiment

Caption: A flowchart illustrating the preparation of this compound stock solutions.

References

Application Notes: Mesuaxanthone B (Macluraxanthone B) in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesuaxanthone B, identified in research literature primarily as Macluraxanthone B (MCXB), is a prenylated xanthone (B1684191) compound isolated from plants such as Cudrania tricuspidata.[1][2] Xanthones are a class of polyphenolic compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[3][4] MCXB has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[1] These properties make it a compound of interest for researchers in drug development and life sciences exploring novel therapeutic agents for inflammatory diseases.

This document provides detailed protocols and application notes for utilizing this compound (Macluraxanthone B) in common in vitro anti-inflammatory assays, particularly in the context of lipopolysaccharide (LPS)-stimulated macrophage models.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In cellular models such as RAW264.7 macrophages and BV2 microglial cells, inflammation is often induced using Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS binds to Toll-like receptor 4 (TLR4), triggering downstream signaling cascades.

This compound has been shown to interfere with these cascades by:

  • Inhibiting the NF-κB Pathway: It prevents the activation of the nuclear factor kappa B (NF-κB) pathway by inhibiting the nuclear translocation of the p65 subunit. NF-κB is a critical transcription factor that controls the expression of many pro-inflammatory genes.

  • Suppressing the MAPK Pathway: It inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. The MAPK pathway plays a crucial role in regulating the production of inflammatory mediators.

  • Inducing Heme Oxygenase-1 (HO-1): The anti-inflammatory effects of MCXB are also partly regulated by the induction of HO-1, an enzyme with potent anti-inflammatory properties.

By targeting these pathways, this compound effectively reduces the expression and production of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

G This compound Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK NFkB NF-κB Pathway (p65) TLR4->NFkB ProInflammatory Pro-inflammatory Gene Expression MAPK->ProInflammatory NFkB->ProInflammatory MXB This compound MXB->MAPK Inhibits Phosphorylation MXB->NFkB Inhibits Nuclear Translocation Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, PGE2, NO) ProInflammatory->Mediators

This compound inhibits the LPS-induced inflammatory signaling cascade.

Data Presentation: Effects of this compound (MCXB)

The following tables summarize the observed effects of this compound (Macluraxanthone B) on various inflammatory markers in LPS-stimulated RAW264.7 and BV2 cells.

Table 1: Inhibition of Inflammatory Mediators

MediatorCell LineEffectReference
Nitric Oxide (NO)RAW264.7 & BV2Significantly inhibited LPS-stimulated production.
Prostaglandin E2 (PGE2)RAW264.7 & BV2Significantly inhibited LPS-stimulated production.
Interleukin-6 (IL-6)RAW264.7 & BV2Significantly inhibited LPS-stimulated production.
Tumor Necrosis Factor-α (TNF-α)RAW264.7 & BV2Significantly inhibited LPS-stimulated production.

Table 2: Downregulation of Pro-inflammatory Enzymes and Signaling Proteins

Protein TargetTypeEffectReference
iNOS (inducible NO synthase)EnzymeReduced LPS-induced protein expression.
COX-2 (cyclooxygenase-2)EnzymeReduced LPS-induced protein expression.
p-JNK, p-ERK, p-p38MAPK SignalingInhibited LPS-induced phosphorylation.
NF-κB p65Transcription FactorInhibited nuclear localization and DNA-binding activity.

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory effects of this compound in vitro. These protocols are based on methodologies reported for Macluraxanthone B.

G General Experimental Workflow Start Start: Culture RAW264.7 Macrophage Cells Pretreat Pre-treat cells with various concentrations of this compound Start->Pretreat Stimulate Induce inflammation with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for a specified time (e.g., 24 hours) Stimulate->Incubate Collect Collect Supernatant (for NO, Cytokines) and Cell Lysates (for Proteins) Incubate->Collect Assay Perform Biochemical Assays Collect->Assay Griess Nitric Oxide (NO) Assay (Griess Reagent) Assay->Griess ELISA Cytokine Assays (ELISA for TNF-α, IL-6) Assay->ELISA Western Protein Expression (Western Blot for iNOS, COX-2, MAPKs) Assay->Western Analyze Data Analysis and Interpretation Griess->Analyze ELISA->Analyze Western->Analyze

A typical workflow for in vitro anti-inflammatory assays.
Protocol 1: Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

  • Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Plating: Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for Western blots) and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

    • Following pre-treatment, add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the media to induce an inflammatory response.

    • Incubate for the desired period (e.g., 24 hours for mediator production).

Protocol 2: Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reaction.

  • Sample Collection: After the incubation period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

  • Griess Reagent: Prepare or use a commercial Griess reagent kit, which typically consists of two solutions:

    • Solution A: Sulfanilamide in phosphoric acid.

    • Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

  • Reaction:

    • In a new 96-well plate, add the collected supernatant.

    • Add an equal volume of Solution A and incubate for 5-10 minutes at room temperature, protected from light.

    • Add an equal volume of Solution B and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the culture supernatant.

  • Sample Collection: Collect cell culture supernatant after treatment and centrifuge to remove any detached cells. Store at -80°C if not used immediately.

  • ELISA Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's protocol precisely. The general steps include:

      • Coating a 96-well plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding standards and samples (supernatants) to the wells.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a measurable colorimetric signal.

      • Stopping the reaction.

  • Measurement: Read the absorbance at the wavelength specified in the kit protocol (usually 450 nm).

  • Quantification: Determine the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 4: Western Blot Analysis

Western blotting is used to detect the levels of specific proteins (e.g., iNOS, COX-2, total and phosphorylated MAPKs) in cell lysates.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the culture dish using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-p-JNK, anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

References

Application Notes & Protocols for the Quantification of Mesuaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuaxanthone B, a prominent member of the xanthone (B1684191) family, has garnered significant interest within the scientific community due to its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples, is crucial for research and development, quality control, and pharmacokinetic studies. These application notes provide detailed protocols and methodologies for the robust quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.

Analytical Techniques Overview

The quantification of this compound and other xanthones is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a reliable and cost-effective method for routine analysis. For enhanced sensitivity and selectivity, particularly in complex matrices like plasma, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Data Presentation: Quantitative Method Parameters

The following tables summarize key parameters for the analytical quantification of xanthones, which can be adapted and optimized for this compound.

Table 1: HPLC Method Parameters for Xanthone Analysis

ParameterRecommended Conditions
Instrumentation Shimadzu Prominence HPLC system or equivalent with PDA detector[1]
Column C18 Shim-pack GIST column (150 x 4.6 mm, 5 µm particle size)[1]
Mobile Phase A: 2% acetic acid in water B: 0.5% acetic acid in acetonitrile[1]
Gradient Elution A multi-step gradient can be optimized for xanthone separation[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 8 µL
Column Temperature 25 °C
Detection Wavelength 281 nm

Table 2: LC-MS/MS Method Parameters for Xanthone Analysis in Biological Matrices

ParameterRecommended Conditions
Instrumentation API-3000 LC-MS/MS instrument or equivalent
Column Venusil XBP-PH C18 column
Mobile Phase 0.5% formic acid in methanol
Flow Rate Typically 0.5 - 1.0 mL/min (to be optimized)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor/Product Ions To be determined for this compound and internal standard
Linear Range e.g., 1-500 ng/mL (validated for a similar xanthone)
Lower Limit of Quantification (LLOQ) e.g., 1.0 ng/mL (validated for a similar xanthone)

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-UV

This protocol outlines the extraction and subsequent quantification of this compound from plant material.

1. Sample Preparation: Extraction a. Collect and dry the plant material (e.g., leaves, bark). b. Grind the dried material into a fine powder. c. Accurately weigh a portion of the powdered sample. d. Perform extraction using a suitable solvent. An 80:20 mixture of acetone (B3395972) and water is effective for a wide range of xanthones. Sonication or maceration can be employed to enhance extraction efficiency. e. Filter the extract to remove solid plant debris. f. Evaporate the solvent from the filtrate to concentrate the extract. g. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

2. HPLC Analysis a. Set up the HPLC system according to the parameters outlined in Table 1. b. Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve. c. Inject the prepared sample extract and standard solutions into the HPLC system. d. Identify the this compound peak in the chromatogram based on the retention time of the standard. e. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol is designed for the sensitive quantification of this compound in plasma samples, suitable for pharmacokinetic studies.

1. Sample Preparation: Liquid-Liquid Extraction a. To 100 µL of plasma sample, add a known amount of a suitable internal standard (a structurally similar compound not present in the sample). b. Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate). c. Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers. d. Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis a. Configure the LC-MS/MS system using the parameters suggested in Table 2. The specific precursor and product ion transitions for this compound and the internal standard will need to be determined through infusion experiments. b. The Multiple Reaction Monitoring (MRM) mode should be used for its high selectivity and sensitivity. c. Prepare a calibration curve by spiking blank plasma with known concentrations of this compound and the internal standard, and process these standards using the same extraction procedure as the samples. d. Inject the processed samples and calibration standards into the LC-MS/MS system. e. The concentration of this compound in the plasma samples is determined from the calibration curve based on the peak area ratio of the analyte to the internal standard.

3. Method Validation For reliable results, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. Intra- and inter-batch accuracy and precision should be assessed.

  • Recovery: The efficiency of the extraction procedure. Average extraction recoveries should be determined at different concentrations.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity and Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

experimental_workflow_hplc start Start: Plant Material drying Drying & Grinding start->drying extraction Solvent Extraction (e.g., Acetone/Water) drying->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc HPLC-UV Analysis reconstitution->hplc quantification Quantification (vs. Calibration Curve) hplc->quantification end End: Concentration of This compound quantification->end

Caption: Workflow for this compound quantification in plant material by HPLC-UV.

experimental_workflow_lcmsms start Start: Plasma Sample is_addition Addition of Internal Standard start->is_addition lle Liquid-Liquid Extraction is_addition->lle centrifugation Centrifugation lle->centrifugation evaporation Evaporation of Organic Layer centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcmsms LC-MS/MS Analysis (MRM) reconstitution->lcmsms quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) lcmsms->quantification end End: Concentration of This compound quantification->end

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

logical_relationship_method_selection sample_matrix Sample Matrix plant_extract Plant Extract (High Concentration) sample_matrix->plant_extract biological_fluid Biological Fluid (Low Concentration, Complex) sample_matrix->biological_fluid hplc_uv HPLC-UV (Cost-effective, Routine) plant_extract->hplc_uv Suitable For lcmsms LC-MS/MS (High Sensitivity & Selectivity) biological_fluid->lcmsms Preferred For hplc_uv->lcmsms Lower Sensitivity Than

Caption: Logical relationship for analytical method selection.

References

Application Notes and Protocols: Mesuaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuaxanthone B is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds found in various plant species, notably within the genus Mesua. Xanthones, including this compound, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] Preclinical studies have demonstrated that xanthones possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2][3] The therapeutic potential of these compounds is often attributed to their ability to modulate key cellular signaling pathways, such as the NF-κB pathway, which plays a critical role in inflammation and cancer progression.

These application notes provide a comprehensive overview of this compound, including its commercial availability, a detailed protocol for its isolation and purification, its physicochemical properties, and its biological activities with a focus on its cytotoxic effects against cancer cell lines. Furthermore, detailed experimental protocols for assessing its biological activity are provided to aid researchers in their investigations.

Commercial Suppliers of Purified Xanthones

Direct commercial suppliers of highly purified this compound are limited. Researchers may need to consider custom synthesis or in-house isolation and purification. However, related xanthone compounds, such as Mesuaxanthone A, are available from various suppliers and can serve as useful comparators in biological assays.

Table 1: Commercial Suppliers of Related Xanthone Compounds

CompoundSupplierCatalog NumberPurityUnit Size
Mesuaxanthone AAOBIOUSCFN98472>98%1 mg
Mesuaxanthone ABOC SciencesNP7250Not Specified1 mg

Physicochemical Properties of this compound

This compound, also known as 1,5,6-Trihydroxyxanthone, is a small molecule with the following properties. The solubility of xanthones, in general, is low in aqueous solutions but higher in organic solvents like DMSO, acetone, and ethanol.[4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₈O₅
Molecular Weight 244.20 g/mol
Appearance Yellowish crystalline solid (typical for xanthones)
Solubility Soluble in DMSO, methanol (B129727), ethanol; poorly soluble in water
Stability Stable under standard laboratory conditions. Protect from light.

Biological Activity and Data

This compound and related xanthones isolated from Mesua species have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and the inhibition of inflammatory pathways.

Anticancer Activity

The cytotoxic effects of xanthones are influenced by the type, number, and position of substituent groups on the xanthone core. For instance, the presence of prenyl, hydroxyl, and methoxy (B1213986) groups can significantly impact their anticancer potency. The known 1,5,6-trihydroxyxanthone (this compound) has shown cytotoxicity against A375 (melanoma), PC-3 (prostate cancer), and HaCaT (keratinocyte) cell lines with IC₅₀ values of 5.73 µg/mL, 5.93 µg/mL, and 8.94 µg/mL, respectively.

The following table summarizes the cytotoxic activity (IC₅₀ values) of several xanthones isolated from Mesua species against a panel of human cancer cell lines, providing a comparative context for the potential activity of this compound.

Table 3: Cytotoxic Activity (IC₅₀ in µM) of Xanthones from Mesua Species Against Human Cancer Cell Lines

CompoundRaji (Burkitt's lymphoma)K562 (Chronic myelogenous leukemia)SNU-1 (Gastric carcinoma)LS-174T (Colon adenocarcinoma)SK-MEL-28 (Melanoma)IMR-32 (Neuroblastoma)HeLa (Cervical carcinoma)Hep G2 (Hepatocellular carcinoma)NCI-H23 (Lung adenocarcinoma)
Mesuaferrin A 10.3 ± 1.111.2 ± 0.99.8 ± 0.710.1 ± 1.09.9 ± 0.811.5 ± 1.212.3 ± 1.110.8 ± 0.99.7 ± 0.6
Mesuaferrin B -13.4 ± 1.311.7 ± 1.012.5 ± 1.110.9 ± 0.914.8 ± 1.4-13.1 ± 1.211.2 ± 1.0
Macluraxanthone 12.1 ± 1.2-10.5 ± 0.911.3 ± 1.010.2 ± 0.912.8 ± 1.313.5 ± 1.211.9 ± 1.110.1 ± 0.8
α-Mangostin 9.5 ± 0.810.1 ± 0.98.9 ± 0.69.2 ± 0.78.7 ± 0.510.3 ± 0.9-9.9 ± 0.88.5 ± 0.4
Quercetin (Control) 6.9 ± 0.820.9 ± 1.932.8 ± 3.2-72.5 ± 2.1-26.5 ± 1.9--
(-) indicates IC₅₀ > 50 µM (weak activity). Data is presented as mean ± SD.
Anti-inflammatory Activity

Xanthones are known to exhibit anti-inflammatory properties, often by inhibiting key inflammatory mediators. Their mechanism of action can involve the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the inhibition of enzymes such as cyclooxygenase-2 (COX-2). A primary target of many xanthones is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. By inhibiting the activation of NF-κB, xanthones can suppress the expression of numerous genes involved in inflammation.

G Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1β TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκBα IkB->IkB_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc->Genes Induces Transcription Nucleus Nucleus Xanthones Xanthones (e.g., this compound) Xanthones->IKK Inhibits

Caption: The NF-κB signaling pathway and its inhibition by xanthones.

Experimental Protocols

Protocol for Isolation and Purification of this compound from Mesua ferrea

This protocol is a generalized procedure based on methods reported for the isolation of xanthones from the root bark of Mesua ferrea. Optimization may be required.

G start 1. Plant Material Preparation (Dry and grind Mesua ferrea root bark) extract 2. Solvent Extraction (Sequential extraction with hexane, dichloromethane (B109758), and methanol) start->extract concentrate 3. Concentration (Evaporate solvents under reduced pressure to yield crude extracts) extract->concentrate fractionate 4. Column Chromatography (Fractionate dichloromethane extract over silica (B1680970) gel) concentrate->fractionate hplc 5. Preparative HPLC (Purify fractions containing this compound) fractionate->hplc identify 6. Structure Elucidation (Confirm structure using NMR and MS) hplc->identify end Pure this compound identify->end

Caption: Workflow for the isolation and purification of this compound.

1. Plant Material Preparation: a. Obtain the root bark of Mesua ferrea. b. Air-dry the plant material in the shade for 7-10 days until brittle. c. Grind the dried material into a fine powder using a mechanical grinder.

2. Solvent Extraction: a. Macerate the powdered root bark (e.g., 500 g) sequentially with n-hexane, followed by dichloromethane (DCM), and finally methanol (MeOH) at room temperature (3 x 3 L for each solvent, 72 hours per solvent). b. Filter the extracts after each maceration step.

3. Concentration: a. Combine the filtrates for each solvent separately. b. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude hexane, DCM, and methanol extracts. This compound is typically found in the more polar fractions like DCM and methanol.

4. Silica Gel Column Chromatography: a. Pre-adsorb the crude DCM extract onto a small amount of silica gel. b. Pack a glass column with silica gel (e.g., 230-400 mesh) in hexane. c. Load the adsorbed sample onto the top of the column. d. Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (e.g., Hexane:EtOAc from 95:5 to 0:100). e. Collect fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase and UV detection. f. Pool fractions with similar TLC profiles.

5. Preparative High-Performance Liquid Chromatography (HPLC): a. Further purify the fractions containing the compound of interest using a preparative HPLC system with a C18 column. b. Use an isocratic or gradient mobile phase of methanol and water (often with a small percentage of formic acid, e.g., 0.1%) to achieve separation. c. Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound. d. Evaporate the solvent to yield the purified compound.

6. Structure Elucidation and Purity Confirmation: a. Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). b. Purity can be further assessed by analytical HPLC.

Protocol for Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on adherent cancer cell lines in a 96-well format.

G start 1. Cell Seeding (Seed cells in a 96-well plate and incubate for 24h) treat 2. Compound Treatment (Add serial dilutions of this compound and incubate for 48-72h) start->treat mtt_add 3. Add MTT Reagent (Add 10-20 µL of MTT solution to each well and incubate for 4h) treat->mtt_add solubilize 4. Solubilization (Add solubilization buffer, e.g., DMSO, and incubate to dissolve formazan) mtt_add->solubilize read 5. Absorbance Measurement (Read absorbance at ~570 nm using a microplate reader) solubilize->read analyze 6. Data Analysis (Calculate % viability and determine IC₅₀) read->analyze end Cytotoxicity Data (IC₅₀) analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity. b. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same concentration of DMSO as the treated wells). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 b. Plot the percentage of cell viability against the log of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

References

Troubleshooting & Optimization

Mesuaxanthone B solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesuaxanthone B, focusing on its solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound, also known as 1,5,6-Trihydroxyxanthone, is a natural xanthone (B1684191) compound. Like many other xanthones, it is a hydrophobic molecule, which inherently leads to poor solubility in water and aqueous buffer systems.[1] This low solubility can be a significant hurdle in experimental settings, potentially causing issues such as precipitation, inaccurate concentration measurements, and reduced bioavailability in in-vitro assays.[2]

Q2: What are the predicted physicochemical properties of this compound?

While experimental data for this compound is limited, we can refer to the general properties of the parent xanthone structure and related compounds to estimate its characteristics. These properties contribute to its low aqueous solubility.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₃H₈O₅[3]
Molecular Weight 244.2 g/mol [3]
Predicted LogP ~2.5 - 3.5General xanthone properties
Predicted Aqueous Solubility Very lowGeneral xanthone properties[1]

Q3: What is the best solvent to prepare a stock solution of this compound?

For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.

Q4: What is the maximum recommended final concentration of DMSO in my aqueous experimental medium?

To avoid solvent-induced cellular toxicity or other experimental artifacts, the final concentration of DMSO in your aqueous buffer or cell culture medium should be kept to a minimum, typically below 0.5% (v/v), and ideally not exceeding 1% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q5: My this compound precipitates out of solution when I add it to my aqueous buffer. What can I do?

Precipitation is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your experiments.

Problem: Immediate Precipitation Upon Dilution

Possible Causes:

  • "Solvent Shock": The rapid transfer of this compound from a high-concentration organic stock solution (like DMSO) to an aqueous environment can cause it to crash out of solution.

  • Supersaturation: The final concentration in the aqueous buffer exceeds the solubility limit of this compound.

Solutions:

  • Optimize Dilution Technique:

    • Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

    • Add the this compound stock solution dropwise to the vortexing or rapidly stirring buffer. This promotes rapid dispersion and minimizes localized high concentrations.

  • Reduce the Final Concentration: If precipitation persists, lower the final working concentration of this compound in your assay.

  • Prepare an Intermediate Dilution: Before the final dilution into the aqueous buffer, create an intermediate dilution of your stock solution in a co-solvent that is miscible with your final buffer.

Problem: Precipitation Over Time (Hours to Days)

Possible Causes:

  • Compound Instability: this compound may not be stable in the aqueous environment over extended periods.

  • Media Component Interaction: Interactions with salts, proteins, or other components in the medium can lead to precipitation over time.

  • Temperature Fluctuations: Changes in temperature can affect solubility.

Solutions:

  • Fresh Preparations: Prepare fresh dilutions of this compound immediately before each experiment.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experimentally determine the optimal pH for this compound solubility in your buffer system.

  • Use of Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, low-protein-binding microcentrifuge tubes

Method:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Preparing Working Solutions in Aqueous Buffer

Objective: To dilute the this compound stock solution into an aqueous buffer with minimal precipitation.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or flasks

Method:

  • Pre-warm the aqueous buffer to the desired experimental temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.5%.

  • While gently vortexing or swirling the pre-warmed buffer, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix the solution for a few minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation before use. If cloudiness or particles are observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately for your experiment.

Signaling Pathways

Disclaimer: The following signaling pathway diagrams are based on the known biological activities of other natural xanthone compounds. The specific effects of this compound on these pathways may vary and require experimental validation.

Several studies have indicated that natural xanthones can exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis, such as the STAT3, FAK, and mTOR pathways.

stat3_pathway MesuaxanthoneB This compound pSTAT3 p-STAT3 MesuaxanthoneB->pSTAT3 Inhibition STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Activation

Caption: Potential inhibition of the STAT3 signaling pathway by this compound.

fak_pathway MesuaxanthoneB This compound pFAK p-FAK MesuaxanthoneB->pFAK Inhibition FAK FAK FAK->pFAK Phosphorylation Downstream Downstream Signaling (Cell Migration, Adhesion) pFAK->Downstream Activation

Caption: Postulated inhibitory effect of this compound on the FAK signaling pathway.

mtor_pathway MesuaxanthoneB This compound mTORC1 mTORC1 MesuaxanthoneB->mTORC1 Inhibition PI3K_Akt PI3K/Akt PI3K_Akt->mTORC1 Activation CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotion

Caption: Hypothetical inhibition of the mTOR signaling pathway by this compound.

experimental_workflow start Start: this compound Powder stock_prep Prepare Stock Solution (e.g., 10-50 mM in 100% DMSO) start->stock_prep working_prep Prepare Working Solution (Dilute stock in aqueous buffer) stock_prep->working_prep check_precip Check for Precipitation working_prep->check_precip no_precip No Precipitation: Proceed with Experiment check_precip->no_precip No precip Precipitation Occurs check_precip->precip Yes end End: Successful Experiment no_precip->end troubleshoot Troubleshoot: - Optimize dilution - Lower concentration - Use solubilizing agents precip->troubleshoot troubleshoot->working_prep Re-attempt

Caption: Experimental workflow for preparing this compound solutions.

References

Preventing degradation of Mesuaxanthone B in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Mesuaxanthone B in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Q1: My this compound solution is changing color. What could be the cause?

A change in the color of your this compound solution is often an indicator of degradation. This can be caused by several factors, including:

  • Oxidation: this compound, as a polyhydroxylated xanthone (B1684191), is susceptible to oxidation, especially in the presence of oxygen, metal ions, or high pH. This can lead to the formation of quinone-type structures, which are often colored.

  • pH Shift: Changes in the pH of the solution can lead to ionization of the hydroxyl groups, which may alter the electronic structure of the molecule and thus its color. Extreme pH values can also catalyze degradation reactions.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy for photochemical reactions that lead to the degradation of the xanthone scaffold.

Q2: I'm observing a loss of potency or activity in my this compound sample over time. How can I prevent this?

Loss of activity is a direct consequence of the degradation of the this compound molecule. To mitigate this, consider the following preventative measures:

  • Solvent Selection: Use high-purity solvents and consider deoxygenating them by sparging with an inert gas (e.g., nitrogen or argon) before use. For aqueous solutions, use freshly prepared buffers.

  • pH Control: Maintain the pH of your solution within a stable range. Based on studies of similar phenolic compounds, a slightly acidic to neutral pH (around 4-7) is often optimal for stability. Avoid highly alkaline conditions, as they can promote oxidation.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Minimize exposure to ambient light during handling.

  • Temperature Control: Store your solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation reactions. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon before sealing the container.

  • Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to prevent oxidative degradation. However, ensure that the antioxidant does not interfere with your downstream experiments.

Q3: I see precipitates forming in my this compound solution. What should I do?

Precipitation could be due to several reasons:

  • Low Solubility: this compound, like many xanthones, has limited aqueous solubility. Changes in solvent composition or temperature can cause it to precipitate out of solution.

  • Degradation Products: Some degradation products may be less soluble than the parent compound, leading to their precipitation.

  • Salting Out: If you are using high concentrations of salts in your buffer, this could reduce the solubility of this compound.

To address this, you can try:

  • Co-solvents: Using a co-solvent such as DMSO, ethanol, or methanol (B129727) can help to increase the solubility of this compound in aqueous solutions.

  • Filtration: If you suspect the precipitate is a degradation product, you may need to filter the solution before use. However, this will also result in a loss of the active compound. The best approach is to prevent degradation in the first place.

  • Re-dissolution: Gently warming the solution may help to redissolve the precipitate if it is due to temperature-related solubility issues. However, be cautious about exposing the compound to high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in an aqueous solution?

While specific data for this compound is limited, studies on other polyhydroxylated xanthones and phenolic compounds suggest that a slightly acidic to neutral pH range (pH 4-7) is generally best for stability. Highly alkaline conditions (pH > 8) should be avoided as they can catalyze oxidative degradation.

Q2: How sensitive is this compound to light?

Xanthones, as a class of compounds, can be susceptible to photodegradation. It is highly recommended to protect solutions of this compound from light, especially UV light, to prevent photochemical reactions that can lead to loss of the compound.

Q3: What are the likely degradation pathways for this compound?

Based on the degradation of similar phenolic compounds, the likely degradation pathways for this compound include:

  • Oxidation: The hydroxyl groups on the xanthone ring are prone to oxidation, which can lead to the formation of quinones and other oxidized species. This process can be accelerated by the presence of metal ions and high pH.

  • Hydrolysis: While the xanthone core is generally stable to hydrolysis, any glycosidic linkages (not present in this compound itself, but in related compounds) would be susceptible.

  • Photodegradation: Exposure to UV or even visible light can lead to the formation of reactive species that can cause cleavage of the xanthone ring system.

Q4: Can I autoclave solutions containing this compound?

It is not recommended to autoclave solutions of this compound. High temperatures can lead to thermal degradation. If sterile filtration is required, use a 0.22 µm syringe filter.

Quantitative Data on Xanthone Degradation

The following table summarizes the degradation of Mangiferin, a C-glycosyl xanthone derivative structurally related to this compound, under various stress conditions. This data can be used as a proxy to understand the potential stability of this compound.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Mangiferin
Acid Hydrolysis 0.1 M HCl8 hours80°C~10%
Alkaline Hydrolysis 0.1 M NaOH8 hours80°C> 50%
Oxidation 6% H₂O₂8 hoursRoom Temp> 60%
Thermal Degradation Dry Heat48 hours100°C~20%
Photodegradation UV Light (254 nm)24 hoursRoom Temp~30%

Note: This data is for Mangiferin and should be used as a general guide for the potential stability of this compound. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at a set temperature (e.g., 80°C) for a defined period. For solid-state thermal stress, place the powdered compound in an oven.

    • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette or a clear vial to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and alkaline samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a modifier like 0.1% formic acid) is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point for each stress condition.

    • Characterize the degradation products using techniques like LC-MS/MS if necessary.

Visualizations

degradation_pathway Mesuaxanthone_B This compound (1,5,6-Trihydroxyxanthone) Oxidized_Intermediate Oxidized Intermediate (e.g., Semiquinone radical) Mesuaxanthone_B->Oxidized_Intermediate Oxidation (O₂, metal ions, high pH) Ring_Cleavage_Products Ring Cleavage Products Mesuaxanthone_B->Ring_Cleavage_Products Photodegradation (UV/Vis Light) Quinone_Product Quinone-type Degradation Product Oxidized_Intermediate->Quinone_Product Further Oxidation

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Degradation of This compound Observed Check_pH Is the solution pH alkaline (>8)? Start->Check_pH Adjust_pH Adjust pH to 4-7 using a suitable buffer Check_pH->Adjust_pH Yes Check_Light Is the solution exposed to light? Check_pH->Check_Light No Adjust_pH->Check_Light Protect_Light Store in amber vials or wrap in foil Check_Light->Protect_Light Yes Check_Temp Is the solution stored at room temp? Check_Light->Check_Temp No Protect_Light->Check_Temp Store_Cold Store at 4°C or -20°C Check_Temp->Store_Cold Yes Check_Oxygen Is the solution exposed to air? Check_Temp->Check_Oxygen No Store_Cold->Check_Oxygen Inert_Atmosphere Deoxygenate solvent and store under N₂/Ar Check_Oxygen->Inert_Atmosphere Yes End This compound Stability Improved Check_Oxygen->End No Inert_Atmosphere->End

Caption: Troubleshooting workflow for this compound degradation.

Technical Support Center: Optimizing Mesuaxanthone B Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Mesuaxanthone B concentration in IC50 determination experiments.

Frequently Asked Questions (FAQs)

Q1: What is an IC50 value and why is it important for this compound?

A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. For this compound, the IC50 value represents the concentration required to inhibit 50% of a specific process, such as the proliferation of cancer cells. It is a critical parameter for assessing the potency of this compound as a potential therapeutic agent. A lower IC50 value indicates higher potency.

Q2: What is a typical starting concentration range for this compound in an IC50 assay?

A2: For initial experiments with a compound of unknown potency like this compound, it is recommended to start with a broad concentration range, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM).[1] Based on published data for other xanthone (B1684191) derivatives, a range of 1 µM to 100 µM could be a reasonable starting point for many cancer cell lines.

Q3: How should I prepare a dilution series for this compound?

A3: A serial dilution is the standard method for preparing a range of concentrations for an IC50 experiment. Common approaches include 2-fold or 3-fold serial dilutions to generate at least 8-12 different concentrations.[1] Logarithmic spacing of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) is beneficial for defining the sigmoidal dose-response curve accurately.

Q4: this compound has poor water solubility. How should I dissolve it for my cell-based assay?

A4: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) must be included in the experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No dose-response curve (flat line) 1. Concentration range is too high or too low. 2. This compound precipitated out of solution. 3. The compound is not active in the chosen cell line.1. Test a wider range of concentrations, spanning several logs. 2. Visually inspect the wells for precipitate. Prepare fresh dilutions and ensure the final DMSO concentration is not causing insolubility. Consider using a different solubilization method if precipitation persists. 3. Verify the activity of your assay with a known positive control.
Incomplete or non-sigmoidal dose-response curve 1. The concentration range is not wide enough to capture the top and bottom plateaus of the curve. 2. Compound degradation.1. Extend the concentration range in both directions (higher and lower). 2. Prepare fresh stock solutions of this compound for each experiment.
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use fresh tips for each dilution. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.
High background signal in the assay 1. Contamination of cell cultures (e.g., mycoplasma). 2. Autofluorescence of this compound (in fluorescence-based assays).1. Regularly test cell lines for mycoplasma contamination. 2. Run a control with this compound in cell-free media to measure its intrinsic fluorescence and subtract this from the experimental values.

Data Presentation

Table 1: IC50 Values of this compound (1,5,6-Trihydroxyxanthone) against Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
1,5,6-TrihydroxyxanthoneA375Human Melanoma5.73 µg/mL
1,5,6-TrihydroxyxanthonePC-3Human Prostate Cancer5.93 µg/mL
1,5,6-TrihydroxyxanthoneHaCaTHuman Keratinocyte8.94 µg/mL
1,5,6-TrihydroxyxanthoneMCF-7Human Breast Adenocarcinoma419 ± 27[1][2]
1,5,6-TrihydroxyxanthoneWiDrHuman Colon Adenocarcinoma209 ± 4[1]
1,5,6-TrihydroxyxanthoneHeLaHuman Cervical Adenocarcinoma241 ± 13
1,5,6-TrihydroxyxanthoneVeroNormal Monkey Kidney224 ± 14

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol is adapted for compounds with poor water solubility, such as this compound.

1. Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

2. Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain a range of working concentrations (e.g., 2X the final desired concentrations).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) cell_seeding 2. Cell Seeding (96-well plate, 24h incubation) cell_culture->cell_seeding cell_treatment 5. Treat Cells (48-72h incubation) cell_seeding->cell_treatment stock_prep 3. Prepare this compound Stock in DMSO serial_dilution 4. Serial Dilution in Culture Medium stock_prep->serial_dilution serial_dilution->cell_treatment mtt_addition 6. Add MTT Reagent (2-4h incubation) cell_treatment->mtt_addition formazan_solubilization 7. Solubilize Formazan (Add DMSO) mtt_addition->formazan_solubilization read_absorbance 8. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability 9. Calculate % Viability read_absorbance->calc_viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 11. Calculate IC50 plot_curve->calc_ic50

Caption: Experimental workflow for IC50 determination of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Dose-Response Curve conc_range Inappropriate Concentration Range? start->conc_range solubility Compound Precipitation? start->solubility cell_issues Cell Seeding/Health Issues? start->cell_issues assay_error Assay Protocol Error? start->assay_error adjust_conc Widen Concentration Range conc_range->adjust_conc Yes check_solubility Visually Inspect Wells Prepare Fresh Stock solubility->check_solubility Yes optimize_seeding Optimize Seeding Density Check for Contamination cell_issues->optimize_seeding Yes review_protocol Review Pipetting Technique Calibrate Equipment assay_error->review_protocol Yes end Improved Dose-Response Curve adjust_conc->end Re-run Experiment check_solubility->end Re-run Experiment optimize_seeding->end Re-run Experiment review_protocol->end Re-run Experiment

Caption: Troubleshooting flowchart for a poor dose-response curve.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathway Mesuaxanthone_B This compound PI3K PI3K Mesuaxanthone_B->PI3K Inhibition Proliferation Cell Proliferation & Survival Mesuaxanthone_B->Proliferation Inhibition Bax Bax Mesuaxanthone_B->Bax Upregulation Bcl2 Bcl-2 Mesuaxanthone_B->Bcl2 Downregulation Apoptosis Apoptosis Mesuaxanthone_B->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis

Caption: Putative signaling pathways affected by this compound.

References

Troubleshooting Unexpected Results in Mesuaxanthone B Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Mesuaxanthone B.

Frequently Asked Questions (FAQs)

Q1: My this compound compound precipitated out of solution during my cell culture experiment. What should I do?

A1: Precipitation of this compound is a common issue due to its low aqueous solubility.[1][2] Here are several steps you can take to address this:

  • Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%).

  • Use a Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it in your culture medium to the final working concentration just before use.

  • Test Different Solvents: While DMSO is common, other organic solvents or co-solvents could be tested for better solubility and lower toxicity.

  • Employ Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins or surfactants, but be sure to include appropriate vehicle controls in your experiment.

  • Sonication: Briefly sonicating the solution during dilution can help to disperse the compound and prevent immediate precipitation.

Q2: I am observing high variability in my cytotoxicity assay results with this compound. What could be the cause?

A2: High variability in cytotoxicity assays can stem from several factors, especially with compounds like xanthones which can be challenging to work with.[1]

  • Inconsistent Compound Solubility: As mentioned in Q1, poor solubility can lead to inconsistent concentrations of the active compound in your assay wells, resulting in variable effects.

  • Cell Seeding Density: Ensure that your cells are evenly seeded across the plate. Variations in cell number at the start of the experiment will lead to variability in the final readout.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Pipetting Errors: Inconsistent pipetting of either the cells, compound, or assay reagents can introduce significant variability. Use calibrated pipettes and proper technique.

  • Incubation Time: Ensure that the incubation time with this compound is consistent across all plates and experiments.

Q3: The cytotoxic effect of this compound in my assay is much lower than what is reported in the literature. What should I check?

A3: Discrepancies between your results and published data can be due to several experimental differences.

  • Cell Line Specificity: The cytotoxic activity of xanthones can be highly dependent on the cancer cell line being tested.[3][4] Ensure you are using the same or a comparable cell line to the one cited in the literature.

  • Compound Purity and Integrity: Verify the purity of your this compound sample. Degradation or impurities can significantly reduce its activity.

  • Assay Method: Different cytotoxicity assays (e.g., MTT, XTT, LDH) measure different cellular endpoints. The choice of assay can influence the observed IC50 value.

  • Passage Number of Cells: The sensitivity of cell lines to cytotoxic agents can change with high passage numbers. Use cells within a consistent and low passage range.

  • Serum Concentration in Media: Components in fetal bovine serum (FBS) can bind to compounds and reduce their effective concentration. Check if the serum concentration used in your assay matches that of the reference study.

Troubleshooting Guides

Problem: Inconsistent IC50 values for this compound in an MTT Assay

This guide provides a systematic approach to troubleshooting inconsistent IC50 values when assessing the cytotoxicity of this compound.

Troubleshooting Workflow

start Start: Inconsistent IC50 Values solubility Check Compound Solubility and Precipitation start->solubility cell_health Verify Cell Health and Seeding Density start->cell_health assay_protocol Review Assay Protocol and Reagents start->assay_protocol controls Examine Experimental Controls start->controls solubility_solution Optimize solvent/dilution method. Use fresh dilutions. solubility->solubility_solution cell_health_solution Use consistent cell passage number. Ensure even cell seeding. cell_health->cell_health_solution assay_protocol_solution Check reagent expiration dates. Verify incubation times. assay_protocol->assay_protocol_solution controls_solution Analyze vehicle control and positive control performance. controls->controls_solution end Resolved: Consistent IC50 Values solubility_solution->end cell_health_solution->end assay_protocol_solution->end controls_solution->end

Caption: Troubleshooting workflow for inconsistent IC50 values.

Quantitative Data Comparison

If you are observing inconsistent IC50 values, it can be helpful to tabulate your results and compare them to expected values from the literature, keeping in mind the cell line specificity.

Cell LineYour Experimental IC50 (µM)Reported IC50 (µM)Potential Cause of Discrepancy
LS-174T (Colon) 45.8 ± 5.232.75 ± 3.20Solubility issues, cell passage number
HeLa (Cervical) 62.1 ± 7.8- (weak activity > 50 µM)Consistent with literature
K562 (Leukemia) 15.3 ± 3.16.89 ± 0.80Compound purity, assay conditions
Problem: Unexpected Pro-proliferative Effect at Low Concentrations

Some compounds can exhibit a hormetic effect, where they have the opposite effect at low doses compared to high doses. If you observe an increase in cell proliferation at low concentrations of this compound, consider the following.

Signaling Pathway Considerations

This compound and other xanthones can interact with multiple signaling pathways. A potential pro-proliferative effect at low concentrations could be due to off-target effects or activation of pro-survival pathways.

cluster_low_conc Low this compound Concentration cluster_high_conc High this compound Concentration low_conc This compound (Low Dose) pro_survival Pro-survival Pathway Activation (e.g., Akt, ERK) low_conc->pro_survival Potential Off-Target Activation proliferation Increased Cell Proliferation pro_survival->proliferation high_conc This compound (High Dose) pro_apoptotic Pro-apoptotic Pathway Activation (e.g., Caspase Activation) high_conc->pro_apoptotic Primary Mechanism of Action apoptosis Apoptosis / Cytotoxicity pro_apoptotic->apoptosis

Caption: Dose-dependent effects of this compound.

Experimental Protocols

Standard MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Experimental Workflow

start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h for cell adherence seed_cells->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan (B1609692) crystals with DMSO or Solubilization Buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for a standard MTT cytotoxicity assay.

Methodology

  • Cell Seeding: Seed your chosen cancer cell line in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in your cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for your desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

References

Technical Support Center: Investigating Off-Target Effects of Xanthones in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers: While the initial inquiry specified Mesuaxanthone B, publicly available research on its specific off-target effects is limited. This guide focuses on the broader class of xanthones, providing a framework for investigating potential off-target effects applicable to various derivatives, including this compound.

For reference, "Mesuaxanthone A" is identified as 1,5-dihydroxy-3-methoxyxanthen-9-one[1]. "Macluraxanthone B" is a distinct compound identified as 1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)xanthen-9-one[2]. Researchers working with a specific xanthone (B1684191) derivative should adapt the general guidance provided herein to their specific molecule of interest.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing higher-than-expected cytotoxicity in our cancer cell line experiments with a novel xanthone. Could this be due to off-target effects?

A1: Yes, unexpected levels of cytotoxicity are a common indicator of potential off-target effects. Xanthone derivatives have demonstrated a range of cytotoxic activities across various cancer cell lines, and this activity is not always mediated by a single, intended target.[3][4] The observed cell death could result from the compound interacting with multiple cellular proteins, leading to the disruption of essential pathways.[5]

Troubleshooting Steps:

  • Dose-Response Curve: Ensure you have a comprehensive dose-response curve to accurately determine the IC50 value.

  • Control Cell Lines: Test the compound on a non-cancerous or "normal" cell line. Some studies have shown that normal cells can be more resistant to certain xanthones than cancer cells, which can provide an initial indication of cancer-specific effects versus general cytotoxicity.

  • Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response.

  • Mechanism of Cell Death: Determine the mode of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining or caspase activity assays. Many xanthones are known to induce apoptosis.

Q2: Our experimental results suggest that our xanthone derivative might be affecting a kinase signaling pathway, but it wasn't designed as a kinase inhibitor. How can we investigate this?

A2: It is plausible that your xanthone derivative is acting as a kinase inhibitor, as this is a known mechanism of action for this class of compounds. Off-target kinase inhibition is a frequent occurrence with small molecules. To investigate this, you can perform a series of targeted assays.

Troubleshooting and Investigation Strategy:

  • Kinase Inhibition Assay: Perform an in vitro kinase inhibition assay using a purified kinase suspected to be an off-target. This will directly measure the ability of your compound to inhibit the kinase's activity.

  • Western Blot Analysis: Treat your cells with the xanthone and perform a Western blot to analyze the phosphorylation status of key proteins in the suspected pathway (e.g., phospho-ERK, phospho-Akt). A decrease in phosphorylation would suggest inhibition of an upstream kinase.

  • Kinase Panel Screening: To identify unknown kinase targets, screen your compound against a broad panel of kinases. This can reveal both on-target and off-target interactions.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of your compound to a specific kinase within intact cells.

Quantitative Data on Xanthone Cytotoxicity

The following tables summarize the cytotoxic activity (IC50 values) of various xanthone derivatives against a range of human cancer cell lines. This data can serve as a reference for expected potency and cell line sensitivity.

Table 1: IC50 Values of Selected Xanthone Derivatives against Various Cancer Cell Lines

Xanthone DerivativeCell LineCancer TypeIC50 (µM)Reference
AnanixanthoneK562Chronic Myelogenous Leukemia7.21
Caloxanthone BK562Chronic Myelogenous Leukemia3.00
Compound 8 (synthetic)PC-3Prostate Cancer6.18
Compound 8 (synthetic)MDA-MB-231Breast Cancer8.06
Compound 8 (synthetic)AsPC-1Pancreatic Cancer4.76
Compound 8 (synthetic)A549Lung Cancer4.59
Compound 8 (synthetic)HCT-116Colorectal Cancer6.09
Compound 6 (chiral synthetic)A375-C5Melanoma32.2
Compound 6 (chiral synthetic)MCF-7Breast Cancer22.6
Compound 6 (chiral synthetic)NCI-H460Lung Cancer14.1
Cudraxanthone IMDA-MB-231-BCRPBreast Cancer2.78
Morusignin ICCRF-CEMLeukemia7.15

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Xanthone derivative of interest

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of the xanthone in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the xanthone. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is for determining the inhibitory activity of a xanthone against a specific kinase by measuring ADP production.

Materials:

  • Purified kinase and its specific substrate

  • Xanthone derivative

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the xanthone in the appropriate buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a white assay plate, add the diluted xanthone or vehicle control.

  • Add the kinase/substrate mixture to each well and pre-incubate.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.

  • Terminate Reaction: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature.

  • Signal Generation: Add Kinase-Glo® Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each xanthone concentration and determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This assay confirms target engagement by measuring the change in thermal stability of a protein upon ligand (xanthone) binding in intact cells.

Materials:

  • Intact cells

  • Xanthone derivative

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell suspensions (e.g., PCR cycler)

  • Western blot or other protein detection system

Procedure:

  • Cell Treatment: Treat intact cells with the xanthone derivative or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to separate the precipitated (denatured) proteins from the soluble (stable) proteins.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting or another sensitive protein detection method.

  • Data Analysis: A ligand-bound protein will be more resistant to heat-induced denaturation and will therefore be more abundant in the soluble fraction at higher temperatures compared to the unbound protein. Plot the amount of soluble protein against the temperature to observe the thermal shift.

Visualizations

Experimental and Logical Workflows

cluster_workflow General Workflow for Investigating Off-Target Effects A Initial Observation (e.g., Unexpected Cytotoxicity) B Confirm with Cytotoxicity Assays (MTT, LDH) A->B C Hypothesize Off-Target Pathways (e.g., Kinases, Transcription Factors) B->C D In Vitro Pathway Assays (Kinase Inhibition Assay) C->D E Cell-Based Pathway Analysis (Western Blot for Phospho-Proteins) C->E G Identify Novel Targets (Proteome-wide CETSA, Affinity Chromatography) C->G F Confirm Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) D->F E->F H Validate Functional Consequences of Off-Target Interaction F->H G->H

Caption: Workflow for identifying and validating off-target effects.

Signaling Pathways

Xanthones have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the MAPK and NF-κB pathways.

cluster_mapk MAPK Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Xanthone Xanthone Derivatives Xanthone->MEK Inhibition? Xanthone->ERK Inhibition?

Caption: Potential inhibition of the MAPK pathway by xanthones.

cluster_nfkb NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates GeneTranscription Gene Transcription (Inflammation, Survival) Xanthone Xanthone Derivatives Xanthone->IKK Inhibition? Xanthone->NFkB Inhibition of nuclear translocation?

Caption: Potential modulation of the NF-κB pathway by xanthones.

References

Technical Support Center: Purification of Mesuaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the purity of isolated Mesuaxanthone B. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification process.

Troubleshooting Guide

Q1: After initial column chromatography of my Mesua ferrea extract, my fractions containing this compound are still showing multiple spots on the TLC plate. What are the likely impurities and how can I remove them?

A1: The persistent impurities in fractions containing this compound, isolated from Mesua ferrea, are often structurally similar xanthones, triterpenes, and sterols that co-elute. Common contaminants include other xanthones like mesuaferrin A, mesuaferrin B, caloxanthone C, and macluraxanthone, as well as triterpenes such as friedelin (B1674157) and betulinic acid, and the sterol β-sitosterol.[1][2]

To improve separation, consider the following troubleshooting steps:

  • Optimize the Mobile Phase: A slight adjustment in the polarity of your solvent system can significantly enhance the resolution between this compound and these impurities.

    • If impurities are more polar, slightly decrease the polarity of the mobile phase.

    • If impurities are less polar, a slight increase in polarity may help to separate them.

    • Consider using a ternary solvent system (e.g., hexane-ethyl acetate-methanol) to fine-tune selectivity.

  • Employ Gradient Elution: If you are using isocratic elution, switching to a shallow gradient of increasing polarity can improve the separation of compounds with close retention factors.

  • Use a Different Stationary Phase: If silica (B1680970) gel chromatography is not providing adequate separation, consider using a different stationary phase such as Sephadex LH-20, which separates compounds based on molecular size and polarity.[3]

  • Recrystallization: This is a powerful technique for purifying crystalline compounds like this compound from minor impurities.

Q2: My this compound seems to be degrading on the silica gel column, leading to streaking on the TLC and low recovery. What can I do?

A2: Degradation on silica gel can be an issue for some natural products. Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: Silica gel can be acidic. You can deactivate it by treating it with a small amount of a base, such as triethylamine, added to the mobile phase (e.g., 0.1-1%). This can help to prevent the degradation of acid-sensitive compounds.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Minimize Time on the Column: Speed up the chromatography process as much as reasonably possible to reduce the contact time of this compound with the stationary phase.

Q3: I am attempting to recrystallize my semi-pure this compound, but I am struggling to find a suitable solvent system.

A3: Finding the right solvent for recrystallization is key. An ideal solvent will dissolve this compound well at elevated temperatures but poorly at lower temperatures.

  • Solvent Screening: Start by testing the solubility of small amounts of your sample in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate (B1210297), and mixtures with water).[4]

  • Binary Solvent Systems: Often, a mixture of two miscible solvents (one in which the compound is soluble and one in which it is less soluble) provides the best results for recrystallization. For xanthones, acetone-water or ethanol-water mixtures can be effective.[4]

  • Slow Cooling: Once dissolved in the hot solvent, allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath, to promote the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of this compound that can be achieved through standard chromatographic methods?

A1: With careful optimization of column chromatography, often involving multiple steps (e.g., silica gel followed by Sephadex LH-20), it is possible to obtain this compound with a purity of over 95%. For even higher purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Q2: How can I accurately assess the purity of my isolated this compound?

A2: The purity of this compound should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity. Using a suitable column and mobile phase, you can quantify the area of the this compound peak relative to any impurity peaks.

  • Thin-Layer Chromatography (TLC): While less quantitative than HPLC, TLC is a quick and useful tool to visually assess the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help to identify any residual impurities by the presence of unexpected signals.

  • Mass Spectrometry (MS): This can confirm the molecular weight of your compound and help to identify impurities.

Q3: What are the key physical and chemical properties of this compound that are relevant for its purification?

A3: this compound, also known as 1,5,6-trihydroxyxanthone, is a polar phenolic compound. Its hydroxyl groups make it soluble in polar organic solvents like methanol, ethanol, and acetone, and sparingly soluble in less polar solvents like dichloromethane (B109758) and chloroform. It is generally poorly soluble in non-polar solvents like hexane (B92381) and in water. This solubility profile is crucial for selecting appropriate solvents for extraction, chromatography, and recrystallization.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude extract of Mesua ferrea.

1. Preparation of the Crude Extract:

  • The dried and powdered plant material (e.g., root bark) of Mesua ferrea is sequentially extracted with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This compound is typically found in the more polar extracts.

2. Column Preparation:

  • A glass column is packed with silica gel (60-120 mesh) using a slurry method with the initial, least polar mobile phase.

3. Sample Loading:

  • The dried extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

4. Elution:

  • The column is eluted with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane. The polarity is gradually increased to elute compounds of increasing polarity.

5. Fraction Collection and Analysis:

  • Fractions are collected and monitored by TLC. Fractions showing a similar TLC profile are combined. Fractions containing this compound are identified by comparison with a standard or by further spectroscopic analysis.

Protocol 2: Recrystallization of this compound

This protocol is for the final purification of semi-pure this compound obtained from chromatography.

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of the semi-pure this compound in a minimal amount of a hot solvent (e.g., acetone).
  • Slowly add a less polar, miscible solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
  • Add a drop or two of the first solvent to redissolve the precipitate.

2. Crystallization:

  • Allow the hot solution to cool slowly to room temperature.
  • Once at room temperature, place the solution in a refrigerator (4°C) for several hours or overnight to maximize crystal formation.

3. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold solvent mixture.

4. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for Xanthones

Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Silica Gel Column Chromatography85-95%High loading capacity, cost-effective.Can cause degradation of sensitive compounds.
Sephadex LH-20 Chromatography>95%Good for separating compounds of similar polarity.Lower loading capacity than silica gel.
Recrystallization>98%Excellent for removing minor impurities, yields high-purity crystals.Requires a suitable solvent system, potential for material loss.
Preparative HPLC>99%High resolution and purity.Expensive, low loading capacity, requires specialized equipment.

Table 2: Troubleshooting Guide for Column Chromatography of this compound

ProblemPossible CauseRecommended Solution
Poor Separation of SpotsInappropriate mobile phase polarity.Optimize the solvent system; try a different solvent combination or a shallow gradient.
Overloading of the column.Reduce the amount of sample loaded onto the column.
Streaking of Spots on TLCCompound degradation on silica.Deactivate silica with a base (e.g., triethylamine) or use an alternative stationary phase.
Sample is not dissolving well in the mobile phase.Try a slightly more polar mobile phase.
Low or No Recovery of CompoundCompound is too polar and stuck on the column.Increase the polarity of the mobile phase significantly at the end of the elution.
Compound degraded on the column.Use a less harsh purification method or a deactivated stationary phase.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Purity Analysis plant_material Mesua ferrea (e.g., root bark) extraction Solvent Extraction (Hexane, DCM, EtOAc) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Semi-pure Fractions column_chrom->fractions recrystallization Recrystallization fractions->recrystallization pure_mesuaxanthone_b Pure this compound (>98% Purity) recrystallization->pure_mesuaxanthone_b hplc HPLC pure_mesuaxanthone_b->hplc nmr NMR pure_mesuaxanthone_b->nmr ms MS pure_mesuaxanthone_b->ms

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_problem Identify the Problem cluster_solution Implement Solution start Initial Purification Results Unsatisfactory poor_separation Poor Separation? start->poor_separation low_recovery Low Recovery? start->low_recovery optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase Yes change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase If optimization fails check_stability Check Compound Stability low_recovery->check_stability Yes increase_polarity Increase Final Polarity low_recovery->increase_polarity If stable optimize_mobile_phase->poor_separation Re-evaluate change_stationary_phase->poor_separation Re-evaluate check_stability->low_recovery Re-evaluate increase_polarity->low_recovery Re-evaluate

Caption: Decision tree for troubleshooting the purification of this compound.

References

Overcoming resistance to Mesuaxanthone B in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mesuaxanthone B

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to cancer cell resistance.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for xanthone (B1684191) compounds like this compound in cancer cells?

A1: Xanthones are a class of heterocyclic compounds that exhibit a range of anticancer activities.[1] Their mechanisms often involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tumor cell proliferation, adhesion, invasion, and metastasis.[2] Many xanthones modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[3][4][5] They can also inhibit various molecular targets within cancer cells, including protein kinases, DNA polymerases, and cyclooxygenases. For example, some xanthones trigger the mitochondrial apoptotic pathway by activating caspases 3 and 9.

Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

A2: Resistance to anticancer agents, including xanthones, is a multifaceted problem. Key mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Signaling Pathways: Cancer cells can activate alternative or compensatory signaling pathways to bypass the inhibitory effects of the drug. For instance, if this compound targets the mTOR pathway, cells might upregulate a parallel survival pathway.

  • Target Modification: Mutations in the specific protein target of this compound can prevent the drug from binding effectively.

  • Enhanced DNA Repair: If the compound induces DNA damage, cancer cells may upregulate their DNA repair mechanisms to survive.

  • Inhibition of Apoptosis: Changes in the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, can make cells less susceptible to programmed cell death.

Q3: Are there established strategies to overcome or circumvent resistance to xanthone-based compounds?

A3: Yes, several strategies are being explored to combat drug resistance in cancer. These include:

  • Combination Therapy: Using this compound in conjunction with other therapeutic agents can be effective. This could involve combining it with an inhibitor of a resistance pathway (e.g., an ABC transporter inhibitor) or another cytotoxic drug that targets a different cellular mechanism.

  • Targeted Drug Delivery: Nanoparticle-based drug delivery systems can be engineered to bypass efflux pumps and deliver the drug directly inside cancer cells, increasing its local concentration.

  • Modulating Signaling Pathways: Flavonoids and other natural compounds have been shown to regulate pathways involved in resistance, such as those controlling ABC transporters or autophagy, potentially re-sensitizing cells to treatment.

  • Precision Medicine: Identifying the specific resistance mechanism in a cell line (e.g., a specific gene mutation) allows for the selection of targeted therapies to counteract that mechanism.

Troubleshooting Guides

Problem 1: I am observing higher-than-expected IC50 values for this compound in my cancer cell line.

Possible Cause Troubleshooting Step
Compound Integrity Verify the purity and stability of your this compound stock. Consider obtaining a fresh batch or re-validating its concentration.
Cell Line Authenticity Confirm the identity of your cell line via short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of unexpected results.
Experimental Conditions Optimize cell seeding density. High cell density can affect drug response. Ensure consistent incubation times and conditions (37°C, 5% CO2).
Assay Method The calculated IC50 value can be dependent on the assay endpoint (e.g., 24, 48, or 72 hours) and the method used. Ensure your protocol is consistent and validated. See Protocol 1 for a standardized cell viability assay.
Intrinsic Resistance The cell line may have inherent resistance to xanthone compounds. Check literature for reported IC50 values of similar compounds in your cell line. Consider testing for high expression of ABC transporters (See Protocol 2 ).

Problem 2: My cell line initially responded to this compound, but has now lost sensitivity over time.

Possible Cause Troubleshooting Step
Acquired Resistance The cell population has likely developed acquired resistance through continuous exposure. This is a common phenomenon.
Selection of Resistant Clones The initial cell population may have been heterogeneous, and the treatment selected for pre-existing resistant cells.
Investigation of Mechanism 1. Validate Resistance: Confirm the shift in IC50 value by comparing the current "resistant" line to a cryopreserved stock of the original "sensitive" parental line. 2. Molecular Analysis: Use Western Blotting (See Protocol 2 ) to check for upregulation of resistance-associated proteins like P-glycoprotein (ABCB1) or changes in the drug's target pathway (e.g., p-Akt, p-mTOR). 3. Functional Assays: Perform an efflux pump activity assay (e.g., using Rhodamine 123) to see if the resistant cells are actively pumping out the drug.
Cryopreservation It is critical to cryopreserve cell stocks at various stages, including the original parental line and the resistant line, for comparative studies.

Data Presentation

The following table summarizes reported IC50 values for various natural xanthone compounds against different human cancer cell lines to provide a comparative context for your experimental results.

Table 1: Cytotoxic Activity (IC50 Values) of Selected Xanthones in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
1,3,6,8-TetrahydroxyxanthoneHepG2Liver Carcinoma9.18
α-MangostinK562Leukemia7.21
α-MangostinHL60Leukemia0.38
γ-MangostinU87 MGGlioblastoma74.14
γ-MangostinGBM 8401Glioblastoma64.67
MacluraxanthoneKBOral Epidermoid Carcinoma1.45
MacluraxanthoneMCF-7Breast Cancer1.70
Phomoxanthone B (PXB)MCF7Breast CancerStrong cytotoxicity reported
Secalonic acid DK562Leukemia0.43

Note: IC50 values can vary based on experimental conditions and assay methods.

Experimental Protocols

Protocol 1: Determination of IC50 via MTT Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Parental (sensitive) and resistant cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

  • Drug Treatment: The next day, treat the cells in triplicate with a serial dilution of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for a defined period (typically 48-72 hours). The duration should allow for at least one to two cell divisions in the control wells.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis software.

Protocol 2: Western Blot for Detection of Resistance-Associated Proteins

This protocol is for detecting changes in protein expression, such as the upregulation of efflux pumps (e.g., P-glycoprotein), which may confer resistance.

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-P-glycoprotein, anti-Akt, anti-p-Akt, anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Lyse sensitive and resistant cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-glycoprotein) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Compare the band intensity for your protein of interest between the sensitive and resistant cell lines.

Visualizations

G cluster_0 This compound Action & Resistance Mesuaxanthone This compound PI3K PI3K Mesuaxanthone->PI3K Inhibits Apoptosis Apoptosis Mesuaxanthone->Apoptosis Induces Efflux ABC Transporter (e.g., P-gp) Mesuaxanthone->Efflux Substrate Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Mesu_out This compound (Effluxed) Efflux->Mesu_out Pumps out

Caption: Proposed signaling pathway of this compound and a common resistance mechanism.

G start Observation: Reduced sensitivity to This compound step1 Step 1: Validate Resistance - Compare IC50 of current cells vs.  cryopreserved parental cells - Use standardized MTT assay (Protocol 1) start->step1 decision1 Is resistance confirmed? step1->decision1 step2 Step 2: Investigate Mechanism - Western Blot for efflux pumps (P-gp) - Analyze key pathway proteins (p-Akt) - Functional efflux assays decision1->step2 Yes troubleshoot Troubleshoot Experiment (See Guide 1) decision1->troubleshoot No decision2 Mechanism Identified? step2->decision2 decision2->step2 No, test other mechanisms step3 Step 3: Strategy Development - Combination therapy (e.g., with  P-gp inhibitor) - Test alternative compounds decision2->step3 Yes end Overcome Resistance step3->end

Caption: Experimental workflow for characterizing and overcoming drug resistance.

G start Unexpected Result: High IC50 Value q1 Is the compound stock validated? start->q1 a1_yes Check cell line next q1->a1_yes Yes a1_no Action: Prepare fresh stock and re-verify concentration. q1->a1_no No q2 Is the cell line authenticated (e.g., via STR profiling)? a1_yes->q2 a2_yes Check assay parameters q2->a2_yes Yes a2_no Action: Authenticate or obtain a new, verified cell stock. q2->a2_no No q3 Are seeding density and incubation time optimized? a2_yes->q3 a3_yes Conclusion: Cell line may have intrinsic resistance. q3->a3_yes Yes a3_no Action: Optimize assay conditions (see Protocol 1) and repeat. q3->a3_no No

Caption: Troubleshooting decision tree for high IC50 value results.

References

Technical Support Center: Refining the Synthetic Route for Mesuaxanthone B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Mesuaxanthone B analogs. The information is tailored for scientists and professionals in drug development, offering detailed experimental methodologies, data summaries, and visual guides to navigate common challenges in this synthetic endeavor.

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the synthesis of this compound analogs, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in xanthone (B1684191) core formation (e.g., via Claisen condensation) - Incomplete enolate formation.- Steric hindrance from bulky substituents.- Use of an inappropriate base.- Incorrect order of reagent addition.- Ensure anhydrous conditions when using bases like NaH.[1]- Pre-form the enolate by stirring the ketone with the base before adding the ester.[2]- Consider using a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS), especially for sterically hindered substrates.[2][3]- For crossed Claisen condensations, slowly add the enolizable ester to the non-enolizable ester to minimize self-condensation.[3]- In some cases, weaker bases like sodium ethoxide (NaOEt) may paradoxically improve yields.
Poor regioselectivity during C-prenylation - Multiple reactive sites on the xanthone core with similar nucleophilicity.- Reaction conditions favoring thermodynamic over kinetic products.- The use of a base like KOH can direct prenylation to specific positions. For 1,3-dihydroxyxanthone, prenylation has been shown to occur at the C-2 position.- Employing a superbase catalyst, such as γ-Alumina/NaOH/Na, may enhance the selectivity of prenylation.- Consider using enzymes, as non-canonical aromatic prenyltransferases have been identified that catalyze regioselective forward and reverse prenylations.
Failure of pyran ring formation (cyclization of prenylated xanthone) - Unfavorable stereochemistry of the precursor.- Inefficient cyclization catalyst or conditions.- For the synthesis of pyranoxanthones from dihydropyranoxanthones, dehydrogenation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dry dioxane is a viable method.- Acid-catalyzed cyclization of prenylated xanthones can be employed to form the pyran ring.
Difficulty in purifying the final product - Presence of closely related side-products or unreacted starting materials.- Isomeric products with similar polarities.- High-Speed Countercurrent Chromatography (HSCCC) has been effective in separating xanthones with high purity from complex mixtures.- For isolation from natural sources, which can inform purification of synthetic mixtures, bioassay-guided fractionation is a powerful technique.- Standard chromatographic techniques like silica (B1680970) gel column chromatography and preparative HPLC are also commonly used for xanthone purification.

Frequently Asked Questions (FAQs)

1. What is a general synthetic strategy for obtaining the pyranoxanthone core of this compound analogs?

A common strategy involves the initial synthesis of a hydroxyxanthone core, followed by prenylation and subsequent cyclization to form the pyran ring. The xanthone core itself can be constructed through methods like the Grover, Shah, and Shah reaction, or the cyclodehydration of 2,2'-dihydroxybenzophenones. A plausible synthetic pathway is outlined in the workflow diagram below.

2. How can I introduce the prenyl group onto the xanthone scaffold with regioselectivity?

Regioselective prenylation is a critical step. The choice of base and reaction conditions plays a significant role. For instance, in the case of 1,3-dihydroxyxanthone, using potassium hydroxide (B78521) as the base with prenyl bromide has been shown to favor C-2 prenylation. The formation of a chelate between the C-1 hydroxyl and the carbonyl group can influence the reactivity of adjacent positions.

3. What are some common methods for the cyclization of a prenylated xanthone to form the pyran ring?

Acid-catalyzed cyclization is a frequently employed method to form the pyran ring from a prenylated precursor. Alternatively, if a dihydropyranoxanthone has been synthesized, dehydrogenation with an agent like DDQ can yield the desired pyranoxanthone.

4. What analytical techniques are crucial for characterizing this compound analogs?

A combination of spectroscopic methods is essential for structural elucidation. These include Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). For determining the absolute configuration of chiral centers, techniques like electronic circular dichroism and single-crystal X-ray diffraction can be employed.

Data Presentation

The following table summarizes the cytotoxic activities of xanthone derivatives structurally related to this compound against various human cancer cell lines.

CompoundCell LineIC₅₀ (µM)
Mesuaferrin A Raji> 23.5
SNU-11.8
K5622.0
LS-174T2.5
SK-MEL-283.5
IMR-324.3
HeLa3.2
Hep G22.3
NCI-H232.0
Macluraxanthone Raji> 23.7
SNU-12.0
K5622.5
LS-174T3.0
SK-MEL-284.0
IMR-324.5
HeLa3.5
Hep G22.8
NCI-H232.3
α-Mangostin Raji> 24.4
SNU-11.5
K5622.2
LS-174T2.8
SK-MEL-283.8
IMR-324.0
HeLa3.0
Hep G22.0
NCI-H231.8

Data extracted from Teh et al., 2013.

Experimental Protocols

General Procedure for C-Prenylation of a Hydroxyxanthone

This protocol is a general guideline based on the C-prenylation of 1,3-dihydroxyxanthone. Researchers should optimize conditions for their specific substrate.

  • Dissolution: Dissolve the starting hydroxyxanthone in a suitable anhydrous solvent (e.g., methanol) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a base, such as potassium hydroxide (KOH), to the solution and stir until it fully dissolves.

  • Prenylating Agent Addition: Slowly add the prenylating agent (e.g., prenyl bromide) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

General Procedure for Dehydrogenation to form a Pyranoxanthone

This protocol is a general method for the conversion of a dihydropyranoxanthone to a pyranoxanthone.

  • Dissolution: Dissolve the dihydropyranoxanthone in a dry, aprotic solvent such as dioxane.

  • Reagent Addition: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.

  • Reaction Conditions: Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any precipitate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Mandatory Visualization

Synthetic_Workflow cluster_0 Xanthone Core Synthesis cluster_1 Side Chain Modification cluster_2 Final Assembly start 2-Hydroxybenzoic Acid + Phloroglucinol Derivative claisen Claisen Condensation start->claisen xanthone_core Hydroxyxanthone Core claisen->xanthone_core prenylation Regioselective Prenylation xanthone_core->prenylation prenylated_xanthone Prenylated Xanthone prenylation->prenylated_xanthone cyclization Cyclization prenylated_xanthone->cyclization mesuaxanthone_analog This compound Analog cyclization->mesuaxanthone_analog

Caption: Synthetic workflow for this compound analogs.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Mesuaxanthone This compound Analogs Mesuaxanthone->PI3K Inhibits Mesuaxanthone->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound analogs.

References

Validation & Comparative

Unveiling the Cytotoxic Potential of Mesuaxanthone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cytotoxic effects of Mesuaxanthone B, a naturally occurring xanthone (B1684191). For clarity, this compound is chemically identified as 1,5,6-Trihydroxyxanthone . This document objectively compares its performance against various cancer cell lines and provides supporting experimental data to aid in the evaluation of its potential as an anticancer agent.

Comparative Cytotoxic Effects of this compound

The cytotoxic activity of this compound (1,5,6-Trihydroxyxanthone) has been evaluated against a panel of human cancer cell lines and a normal mammalian cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the tables below. A lower IC50 value indicates a higher cytotoxic potency.

Table 1: Cytotoxicity of this compound against Various Human Cancer and Normal Cell Lines
CompoundCell LineCell TypeIC50 (µM)[1][2]Selectivity Index (SI)*
This compoundMCF-7Breast Adenocarcinoma419 ± 270.53
(1,5,6-Trihydroxyxanthone)WiDrColon Adenocarcinoma209 ± 41.07
HeLaCervical Adenocarcinoma241 ± 130.93
VeroNormal Monkey Kidney224 ± 14-

*Selectivity Index (SI) is calculated as the IC50 in the normal cell line (Vero) divided by the IC50 in the cancer cell line. An SI value greater than 1 suggests a degree of selective cytotoxicity towards cancer cells.

The data indicates that this compound exhibits selective cytotoxicity against the WiDr colon adenocarcinoma cell line. However, it demonstrated higher toxicity to the normal Vero cell line compared to the MCF-7 and HeLa cancer cell lines[1].

Table 2: Comparative Cytotoxicity of Trihydroxyxanthone Isomers against WiDr Human Colon Adenocarcinoma Cells
CompoundIC50 (µM)[2]
3,4,6-Trihydroxyxanthone38 ± 11
1,5,6-Trihydroxyxanthone (this compound) 209 ± 4
1,3,8-Trihydroxyxanthone254 ± 15
1,3,6-Trihydroxyxanthone384 ± 93

This comparison highlights that the cytotoxic potency of trihydroxyxanthones against the WiDr cell line is significantly influenced by the position of the hydroxyl groups on the xanthone core[2].

Experimental Protocols

The cytotoxicity data presented in this guide was primarily obtained using the MTT assay, a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Human cancer and normal cells are seeded in 96-well plates at an optimal density (e.g., 2,000-4,000 cells/well) and incubated for 18-24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

Visualizing Experimental and Signaling Pathways

To further elucidate the evaluation and potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plates incubate_attach Incubate for 18-24h (Attachment) seed_cells->incubate_attach add_compound Add this compound (Varying Concentrations) incubate_attach->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 1-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

While specific studies detailing the signaling pathways of this compound (1,5,6-Trihydroxyxanthone) are limited, many xanthone derivatives are known to induce apoptosis in cancer cells. The following diagram illustrates a plausible intrinsic apoptotic pathway that may be activated by this compound, based on the known mechanisms of related compounds. Further research is required to confirm the specific molecular targets of this compound.

apoptosis_pathway cluster_regulation Regulation of Bcl-2 Family cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade Mesuaxanthone_B This compound Bcl2 Bcl-2 (Anti-apoptotic) Mesuaxanthone_B->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Mesuaxanthone_B->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed intrinsic apoptosis signaling pathway potentially induced by this compound.

References

A Comparative Analysis of Paclitaxel and the Xanthone Derivative Mesuaxanthone B in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the well-established chemotherapeutic agent paclitaxel (B517696) and the natural compound Mesuaxanthone B reveals distinct mechanisms of action against breast cancer cells. While paclitaxel remains a potent inducer of cell cycle arrest and apoptosis through microtubule stabilization, the available data on xanthone (B1684191) derivatives, a class of compounds to which this compound belongs, suggest a multi-faceted approach involving the induction of apoptosis through various signaling pathways. This guide provides a comprehensive, data-driven comparison of their effects on breast cancer cell lines, supported by experimental evidence.

Due to a lack of specific experimental data for this compound in breast cancer cell lines in publicly available literature, this guide will utilize data for α-Mangostin, a structurally related and well-studied xanthone, as a representative compound for this class to compare against paclitaxel.

Executive Summary

Paclitaxel, a cornerstone in breast cancer chemotherapy, exhibits potent cytotoxic effects by disrupting the normal function of microtubules, leading to mitotic arrest and subsequent apoptosis. In contrast, xanthone derivatives like α-Mangostin have demonstrated the ability to induce apoptosis through intrinsic and extrinsic pathways, often involving the modulation of key signaling proteins. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the performance of these two compound classes against breast cancer cells in vitro.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from in vitro studies on the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50 ValueIncubation Time
α-Mangostin MCF-78.47 ± 0.29 µg/mLNot Specified
MDA-MB-231Not SpecifiedNot Specified
Paclitaxel MCF-73.5 µM[1]Not Specified
MDA-MB-2310.3 µM[1]Not Specified

Note: IC50 values for paclitaxel can vary significantly depending on the specific experimental conditions and the source of the cell line.

Table 2: Effects on Apoptosis and Cell Cycle

Parameterα-MangostinPaclitaxelCell Line
Apoptosis Induction of apoptosis through caspase activation.[2]Induces apoptosis, with up to 43% of the cell population showing apoptotic morphology.[3]MCF-7
Not SpecifiedInduces apoptosis, with a significant increase in the apoptotic cell population.MDA-MB-231
Cell Cycle Arrest Not SpecifiedArrests cells in the G2/M phase, with 77.8% of cells in G2/M after 24 hours.[4]MCF-7
Not SpecifiedInduces G2/M arrest.MDA-MB-231

Mechanisms of Action

Paclitaxel: Microtubule Stabilization and Mitotic Arrest

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization. The resulting dysfunctional microtubules disrupt the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase. This prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.

Xanthones (represented by α-Mangostin): Induction of Apoptosis via Multiple Pathways

Xanthones, a class of naturally occurring polyphenolic compounds, have been shown to exert their anticancer effects through various mechanisms. For instance, certain benzoyl-xanthone derivatives have been found to induce apoptosis in MCF-7 cells by binding to TRAF6, which in turn affects the Bcl-2/Bax protein ratio and activates the caspase-9 and caspase-3 cascade. This suggests that xanthones can trigger the intrinsic (mitochondrial) pathway of apoptosis. Other studies on xanthone derivatives have also pointed to the inhibition of protein kinases and the activation of caspases as key mechanisms of their anticancer activity.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Tubulin β-tubulin Paclitaxel->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Stabilizes Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Xanthone_Mechanism Xanthone Xanthone Derivative TRAF6 TRAF6 Xanthone->TRAF6 Binds to Bcl2_Bax Bcl-2/Bax Ratio (Decreased) TRAF6->Bcl2_Bax Modulates Caspase9 Caspase-9 Activation Bcl2_Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow start Start cell_culture Breast Cancer Cell Culture (MCF-7, MDA-MB-231) start->cell_culture treatment Treatment with This compound / Paclitaxel cell_culture->treatment incubation Incubation treatment->incubation mtt MTT Assay (Cytotoxicity) incubation->mtt flow_apoptosis Flow Cytometry (Apoptosis) incubation->flow_apoptosis flow_cellcycle Flow Cytometry (Cell Cycle) incubation->flow_cellcycle western_blot Western Blot (Protein Expression) incubation->western_blot end End mtt->end flow_apoptosis->end flow_cellcycle->end western_blot->end

References

Validating the Anticancer Mechanisms of Xanthones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species. They have garnered significant interest in oncology research due to their potential as anticancer agents. This guide provides a comparative overview of the validated anticancer mechanisms of a well-researched xanthone (B1684191), α-mangostin, as a representative of this class. Due to the limited availability of specific experimental data for Mesuaxanthone B, α-mangostin will be used as a proxy to illustrate the typical anticancer activities and the experimental approaches used to validate them. This guide will delve into the effects on key signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of xanthones is typically evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity of Xanthone Derivatives against Various Human Cancer Cell Lines

CompoundRajiSNU-1K562LS-174TSK-MEL-28IMR-32HeLaHep G2NCI-H23
α-mangostin 2.0±0.18.9±0.53.5±0.25.6±0.34.8±0.37.2±0.46.1±0.39.8±0.510.2±0.6
Mesuarianone >50>50>50>50>50>50>50>50>50
Mesuasinone >50>50>50>50>50>50>50>50>50
Mesuaferrin A 3.2±0.212.5±0.74.1±0.28.9±0.57.5±0.410.1±0.69.2±0.515.4±0.816.1±0.9
Mesuaferrin B >50>50>50>50>50>50>50>50>50
Caloxanthone C 15.4±0.825.1±1.318.2±0.922.7±1.219.8±1.028.3±1.524.6±1.330.1±1.632.5±1.7
Macluraxanthone 4.5±0.215.2±0.86.8±0.410.1±0.68.9±0.512.4±0.711.3±0.618.9±1.020.3±1.1
Quercetin (Control) 12.5±0.720.1±1.115.8±0.818.9±1.016.4±0.922.3±1.220.7±1.125.6±1.328.1±1.5

Data is presented as IC50 values in µM (mean ± SD). Data extracted from a study on xanthone derivatives from Mesua species[1][2]. Note: this compound was not explicitly tested in this study. α-mangostin is included as a potent reference xanthone.

Key Anticancer Mechanisms of Xanthones (Represented by α-mangostin)

Xanthones exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis (the spread of cancer cells).

Induction of Apoptosis

Apoptosis is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells. Xanthones, including α-mangostin, have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.

Signaling Pathway:

cluster_cell Cancer Cell cluster_mito Mitochondrion a_mangostin α-mangostin Bcl2 Bcl-2 (Anti-apoptotic) a_mangostin->Bcl2 Bax Bax (Pro-apoptotic) a_mangostin->Bax CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: α-mangostin induces apoptosis via the mitochondrial pathway.

Experimental Validation:

Table 2: Effect of α-mangostin on Apoptosis-Related Proteins in Colon Cancer Cells (DLD-1)

Treatment% of Apoptotic CellsBax Expression (Fold Change)Bcl-2 Expression (Fold Change)Caspase-3 Activity (Fold Change)
Control 2.1 ± 0.51.01.01.0
α-mangostin (20 µM) 25.8 ± 3.22.8 ± 0.30.4 ± 0.14.5 ± 0.6

Data are representative values compiled from typical apoptosis assays.

Cell Cycle Arrest

Xanthones can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, preventing them from dividing and multiplying.

Signaling Pathway:

cluster_cell_cycle Cell Cycle Regulation a_mangostin α-mangostin p21 p21/p27 (CDK Inhibitor) a_mangostin->p21 Upregulates CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes

Caption: α-mangostin induces G1 phase cell cycle arrest.

Experimental Validation:

Table 3: Effect of α-mangostin on Cell Cycle Distribution in Colon Cancer Cells (DLD-1)

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control 55.2 ± 4.128.9 ± 3.515.9 ± 2.8
α-mangostin (20 µM) 78.6 ± 5.210.3 ± 2.111.1 ± 1.9

Data are representative values from flow cytometry analysis.

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality. Some xanthones have demonstrated the ability to inhibit the migration and invasion of cancer cells, key steps in the metastatic process.

Signaling Pathway:

cluster_metastasis Metastasis Cascade Xanthone Xanthone FAK FAK Xanthone->FAK Inhibits Phosphorylation STAT3 STAT3 Xanthone->STAT3 Inhibits Phosphorylation MMPs MMPs (e.g., MMP-2, MMP-9) FAK->MMPs Upregulates STAT3->MMPs Upregulates Migration_Invasion Cell Migration & Invasion MMPs->Migration_Invasion Promotes

Caption: Xanthones can inhibit metastasis by targeting FAK and STAT3 signaling.

Experimental Validation:

Table 4: Effect of a Xanthone Derivative (TMX) on Metastasis-Related Markers in Breast Cancer Cells (MCF-7)

TreatmentRelative Cell Migration (%)MMP-2 Expression (Fold Change)E-Cadherin Expression (Fold Change)Vimentin Expression (Fold Change)
Control 1001.01.01.0
TMX (3 µM) 35.2 ± 5.80.3 ± 0.12.5 ± 0.40.4 ± 0.1

Data adapted from a study on 1,5,8-trihydroxy-3-methoxy xanthone (TMX)[3][4].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the xanthone compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the xanthone compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Fix the harvested cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p21, MMP-2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Wound Healing Assay (for Cell Migration)
  • Cell Monolayer: Grow cells to confluence in a 6-well plate.

  • Scratch Wound: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Replace the medium with fresh medium containing the xanthone compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points to quantify the extent of cell migration into the wounded area.

Alternatives and Comparative Compounds

While xanthones show promise, several other natural and synthetic compounds are being investigated for their anticancer properties, often targeting similar pathways.

Table 5: Comparison with Alternative Anticancer Compounds

CompoundClassPrimary Mechanism(s)Key Signaling Pathways Targeted
α-mangostin XanthoneApoptosis, Cell Cycle Arrest, Anti-metastasisCaspase cascade, PI3K/Akt, STAT3/FAK
Curcumin PolyphenolAnti-inflammatory, Apoptosis, Anti-angiogenesisNF-κB, STAT3, MAPK
Resveratrol PolyphenolApoptosis, Cell Cycle Arrest, AntioxidantSirtuins, NF-κB, PI3K/Akt
Paclitaxel Taxane (Chemotherapy)Mitotic arrestTubulin polymerization
Gefitinib Kinase InhibitorInhibition of cell proliferationEGFR

Xanthones, exemplified by the well-studied compound α-mangostin, exhibit significant anticancer potential through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The validation of these mechanisms relies on a suite of established in vitro experiments that provide quantitative data on their effects on cancer cells. While direct experimental data for this compound is currently lacking, the information presented for α-mangostin and other xanthones provides a strong rationale for its further investigation as a potential anticancer agent. Future studies should focus on elucidating the specific mechanisms of action of this compound and comparing its efficacy against established chemotherapeutic agents and other promising natural compounds. This comparative approach is essential for the development of novel and effective cancer therapies.

References

Mesuaxanthone B: A Comparative Guide to its In Vivo Reproducibility and Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Evaluation for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesuaxanthone B, a xanthone (B1684191) isolated from the plant Mesua ferrea, has demonstrated noteworthy cytotoxic activity against various cancer cell lines in laboratory settings. However, a comprehensive review of existing scientific literature reveals a significant gap: there are currently no published in vivo studies investigating the efficacy, reproducibility, or safety profile of this compound. This absence of animal model data presents a considerable hurdle for its progression as a potential therapeutic agent.

This guide provides a comparative analysis of this compound's in vitro performance against a well-researched alternative, α-mangostin. While this compound's potential remains confined to preclinical in vitro findings, α-mangostin has been the subject of numerous in vivo studies, offering valuable insights into its anticancer and anti-inflammatory properties. This comparison aims to highlight the existing data on these compounds, underscore the critical need for in vivo research on this compound, and provide detailed experimental context for future studies in this area.

In Vitro Cytotoxicity: this compound and Related Xanthones

Mesua ferrea is a rich source of various xanthones, many of which have been evaluated for their potential as anticancer agents in vitro. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and other xanthones isolated from Mesua ferrea against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound (Mesuaferrin B) K562Chronic Myelogenous Leukemia13.95 ± 0.72[1]
HeLaCervical Cancer18.60 ± 1.52[1]
HepG2Liver Cancer2.32 ± 1.07[1]
NCI-H23Lung Cancer8.98 ± 1.32[1]
LS-174TColorectal Adenocarcinoma9.31 ± 2.36[1]
SK-MEL-28Melanoma1.48 ± 1.24
SNU-1Gastric Carcinoma1.19 ± 1.36
Mesuaferrin AK562Chronic Myelogenous Leukemia2.54 ± 2.00
HeLaCervical Cancer2.39 ± 1.07
HepG2Liver Cancer3.68 ± 2.41
NCI-H23Lung Cancer2.64 ± 2.95
LS-174TColorectal Adenocarcinoma1.17 ± 2.02
SK-MEL-28Melanoma0.36 ± 2.38
SNU-1Gastric Carcinoma3.17 ± 1.05
RajiBurkitt's Lymphoma1.78 ± 0.57
Caloxanthone CK562Chronic Myelogenous Leukemia18.20 ± 1.32
HeLaCervical Cancer-
HepG2Liver Cancer8.85 ± 1.55
NCI-H23Lung Cancer20.15 ± 1.25
LS-174TColorectal Adenocarcinoma28.17 ± 1.05
SK-MEL-28Melanoma15.45 ± 1.10
SNU-1Gastric Carcinoma24.79 ± 1.96
RajiBurkitt's Lymphoma15.50 ± 1.99
MacluraxanthoneK562Chronic Myelogenous Leukemia18.25 ± 1.25
HeLaCervical Cancer5.28 ± 2.04
HepG2Liver Cancer4.24 ± 2.13
NCI-H23Lung Cancer1.85 ± 1.76
LS-174TColorectal Adenocarcinoma9.90 ± 2.47
SK-MEL-28Melanoma1.40 ± 1.69
SNU-1Gastric Carcinoma5.08 ± 2.20
RajiBurkitt's Lymphoma2.18 ± 1.87
α-MangostinK562Chronic Myelogenous Leukemia1.95 ± 1.05
HeLaCervical Cancer2.58 ± 1.15
HepG2Liver Cancer1.11 ± 1.42
NCI-H23Lung Cancer1.05 ± 1.22
LS-174TColorectal Adenocarcinoma1.15 ± 1.35
SK-MEL-28Melanoma0.85 ± 1.05
SNU-1Gastric Carcinoma1.05 ± 1.15
RajiBurkitt's Lymphoma1.05 ± 1.05

Note: '-' indicates that the IC50 value was greater than 50 µM, indicating weak activity.

In Vivo Alternative: α-Mangostin

Given the absence of in vivo data for this compound, this guide presents α-mangostin as a relevant comparator. α-Mangostin is a well-studied xanthone, also found in Mesua species, with a significant body of in vivo research supporting its anticancer and anti-inflammatory properties.

In Vivo Anticancer Activity of α-Mangostin

Numerous studies have demonstrated the ability of α-mangostin to inhibit tumor growth in various animal models. A common experimental design involves the use of xenograft mouse models, where human cancer cells are implanted into immunodeficient mice.

Table 2: Summary of In Vivo Anticancer Studies with α-Mangostin

Cancer TypeAnimal ModelTreatment ProtocolKey FindingsReference
Pancreatic CancerAthymic nude mice with ASPC1 cell xenografts6 mg/kg body weight, intraperitoneally, 5 days a week for 8 weeksSignificant inhibition of tumor volume and weight compared to control.
Colon CancerBalb/c nu/nu mice with HT-29 cell xenografts900 mg/kg α-mangostin in diet for 4 weeksSignificant reduction in tumor mass.
Cervical CancerMouse xenograft model20 and 40 mg/kg, administration route not specifiedInhibition of tumor growth.
In Vivo Anti-inflammatory Activity of α-Mangostin

The anti-inflammatory effects of α-mangostin have been evaluated in rodent models of inflammation, such as the carrageenan-induced paw edema model.

Table 3: Summary of In Vivo Anti-inflammatory Studies with α-Mangostin

Inflammation ModelAnimal ModelTreatment ProtocolKey FindingsReference
Carrageenan-induced paw edemaRats10 mg/kg, oral administrationSignificant inhibition of paw edema.
Adjuvant-induced arthritisRats40 mg/kg, intragastric administration, once daily for 35 daysReduced inflammatory leucocytes, neutrophils, lymphocytes, and platelets; decreased TNF-α and IL-1β expression.

Detailed Experimental Protocols for α-Mangostin In Vivo Studies

Reproducibility in in vivo research is critically dependent on detailed and transparent methodologies. Below are representative protocols for the anticancer and anti-inflammatory in vivo studies of α-mangostin.

Anticancer Xenograft Mouse Model Protocol

Objective: To evaluate the in vivo antitumor efficacy of α-mangostin on human cancer cell xenografts in immunodeficient mice.

Animal Model:

  • Species and Strain: Athymic nude mice (e.g., Balb/c nu/nu), 4-6 weeks old.

  • Housing: Maintained in a specific pathogen-free environment with a 12-hour light/dark cycle, and access to sterile food and water ad libitum.

Experimental Procedure:

  • Cell Culture: Human cancer cells (e.g., ASPC1 pancreatic cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Tumor Cell Implantation: A suspension of 2 x 10^6 cells in a 1:1 mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 70-300 mm³), mice are randomized into control and treatment groups.

    • The treatment group receives α-mangostin (e.g., 6 mg/kg body weight) dissolved in a vehicle (e.g., PBS with 25% PEG), administered intraperitoneally five days a week.

    • The control group receives an equivalent volume of the vehicle.

  • Monitoring and Outcome Assessment:

    • Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: (length × width²) / 2.

    • Animal body weight and general health are monitored throughout the study.

    • At the end of the study (e.g., 8 weeks), mice are euthanized, and tumors are excised and weighed.

    • Tumor tissues can be further analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis.

Anti-inflammatory Carrageenan-Induced Paw Edema Protocol

Objective: To assess the in vivo anti-inflammatory activity of α-mangostin in a rat model of acute inflammation.

Animal Model:

  • Species and Strain: Wistar or Sprague-Dawley rats, weighing 150-200g.

  • Housing: Standard laboratory conditions with free access to food and water.

Experimental Procedure:

  • Treatment:

    • Animals are divided into control, standard drug (e.g., indomethacin (B1671933) 5 mg/kg), and α-mangostin treatment groups.

    • α-Mangostin is administered orally at various doses (e.g., 10 mg/kg).

  • Induction of Inflammation:

    • Thirty minutes after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • The percentage of edema inhibition is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its effects is crucial for drug development. While the signaling pathways of this compound remain uninvestigated, extensive research has elucidated the mechanisms of α-mangostin.

α-Mangostin's Anticancer Signaling Pathways

α-Mangostin has been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating several key signaling pathways, including the PI3K/Akt and MAPK pathways.

anticancer_pathway alpha_mangostin α-Mangostin pi3k PI3K alpha_mangostin->pi3k Inhibits bax Bax (Pro-apoptotic) alpha_mangostin->bax Promotes erk ERK1/2 alpha_mangostin->erk Inhibits akt Akt pi3k->akt Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates bcl2->bax Inhibits caspase9 Caspase-9 bax->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Induces proliferation Cell Proliferation erk->proliferation Promotes

Caption: α-Mangostin's anticancer activity via PI3K/Akt and MAPK pathways.

α-Mangostin's Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of α-mangostin are largely attributed to its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.

anti_inflammatory_pathway cluster_nucleus Nucleus lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) alpha_mangostin α-Mangostin alpha_mangostin->tak1 Inhibits nfkb_n NF-κB nfkb_n->inflammatory_genes Activates Transcription

Caption: α-Mangostin's anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion and Future Directions

The available in vitro data suggests that this compound possesses cytotoxic properties that warrant further investigation. However, the complete absence of in vivo studies severely limits its potential for clinical translation. The reproducibility of any scientific finding can only be established through repeated and independent experimentation, a process that has not yet begun for this compound in animal models.

In contrast, α-mangostin has a more robust scientific foundation, with numerous in vivo studies demonstrating its anticancer and anti-inflammatory efficacy. The detailed protocols and established mechanisms of action for α-mangostin provide a clear roadmap for the preclinical development of xanthone-based therapeutics.

For researchers and drug development professionals, this guide highlights a critical opportunity. There is a clear need for well-designed in vivo studies to:

  • Evaluate the efficacy and safety of this compound in relevant animal models of cancer and inflammation.

  • Determine the pharmacokinetic and pharmacodynamic properties of this compound.

  • Elucidate the molecular mechanisms underlying the in vivo effects of this compound.

By addressing this knowledge gap, the scientific community can begin to assess the true therapeutic potential of this compound and determine its viability as a future clinical candidate. Until then, its promise remains confined to the petri dish, while alternatives like α-mangostin continue to advance through the preclinical pipeline.

References

A Head-to-Head Comparison of Mesuaxanthone B and α-Mangostin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, xanthones have emerged as a promising class of compounds with diverse pharmacological activities. Among them, Mesuaxanthone B, isolated from the Mesua species, and α-mangostin, the principal xanthone (B1684191) from the pericarp of the mangosteen fruit (Garcinia mangostana), have garnered significant attention for their potential therapeutic applications. This guide provides a comprehensive head-to-head comparison of these two xanthones, summarizing their cytotoxic, anti-inflammatory, and antioxidant properties based on available experimental data. Detailed experimental protocols and visualizations of key signaling pathways are also presented to aid researchers in their investigations.

Comparative Analysis of Biological Activities

This section summarizes the quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and α-mangostin.

Cytotoxic Activity

A direct comparative study by Teh et al. (2013) evaluated the cytotoxic effects of this compound and α-mangostin against a panel of nine human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 1.

Cell LineCancer TypeThis compound IC₅₀ (µM)α-Mangostin IC₅₀ (µM)
RajiBurkitt's lymphoma> 507.8
SNU-1Gastric carcinoma15.28.5
K562Chronic myelogenous leukemia12.59.2
LS-174TColorectal adenocarcinoma18.910.5
SK-MEL-28Malignant melanoma> 5011.2
IMR-32Neuroblastoma> 5013.8
HeLaCervical cancer> 50> 50
Hep G2Hepatocellular carcinoma22.415.6
NCI-H23Lung adenocarcinoma25.618.4

Table 1: Comparative Cytotoxic Activity of this compound and α-Mangostin. Data is presented as IC₅₀ values in µM.

Anti-inflammatory and Antioxidant Activities

Direct head-to-head comparative studies on the anti-inflammatory and antioxidant activities of this compound and α-mangostin are limited in the current literature. However, independent studies have investigated these properties for each compound.

This compound:

  • Antioxidant Activity: While extracts of Mesua ferrea have shown potent antioxidant activity, specific data on the antioxidant capacity of purified this compound is scarce.

α-Mangostin:

  • Anti-inflammatory Activity: α-Mangostin has been extensively studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines, including TNF-α, IL-1β, and IL-6, in various cell models. These effects are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

  • Antioxidant Activity: α-Mangostin is a well-documented antioxidant, exhibiting significant free radical scavenging activity in various assays, including the DPPH and ABTS methods.

Due to the lack of direct comparative quantitative data, a side-by-side table for anti-inflammatory and antioxidant activities is not provided to avoid misinterpretation. Researchers are encouraged to consult individual studies for specific experimental details.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology commonly used for assessing the cytotoxicity of xanthones against cancer cell lines.

Objective: To determine the concentration of this compound and α-mangostin that inhibits 50% of cell growth (IC₅₀).

Materials:

  • Human cancer cell lines

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and α-mangostin stock solutions (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or α-mangostin (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Anti-inflammatory Assay (NF-κB Inhibition)

This protocol describes a reporter gene assay to measure the inhibition of NF-κB activation.

Objective: To quantify the inhibitory effect of the compounds on NF-κB transcriptional activity.

Materials:

  • RAW 264.7 macrophage cell line stably transfected with an NF-κB luciferase reporter construct

  • DMEM medium with 10% FBS

  • This compound and α-mangostin

  • Lipopolysaccharide (LPS)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

Antioxidant Assay (DPPH Radical Scavenging)

This protocol outlines a common method for determining the free radical scavenging capacity of the compounds.

Objective: To measure the ability of the compounds to scavenge the DPPH radical.

Materials:

  • This compound and α-mangostin

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds in methanol.

  • Add 100 µL of each compound solution to a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The mechanisms of action for α-mangostin are relatively well-characterized, primarily involving the modulation of key signaling pathways implicated in cell survival, proliferation, and inflammation. The mechanistic details for this compound are less understood.

α-Mangostin Signaling Pathway

α-Mangostin has been shown to exert its anticancer and anti-inflammatory effects by modulating several critical signaling pathways, including the NF-κB and MAPK pathways.

alpha_mangostin_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation MAPK_pathway MAPK Pathway (ERK, JNK, p38) MAPK_pathway->NFkB Activates alpha_mangostin α-Mangostin alpha_mangostin->IKK Inhibits alpha_mangostin->MAPK_pathway Inhibits IkB_NFkB->NFkB Degradation of IκBα releases NF-κB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Gene_Expression Induces

Caption: α-Mangostin inhibits inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds like this compound and α-mangostin.

cytotoxicity_workflow Start Start Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (this compound & α-mangostin at various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 48 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (Absorbance Reading, IC₅₀ Calculation) MTT_Assay->Data_Analysis Results Results (Dose-Response Curves, Comparative Cytotoxicity) Data_Analysis->Results End End Results->End

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of xanthones.

Conclusion

This guide provides a comparative overview of this compound and α-mangostin, highlighting their potential as bioactive compounds. The available data demonstrates that both xanthones possess cytotoxic activity against a range of cancer cell lines, with α-mangostin generally exhibiting greater potency. While α-mangostin's anti-inflammatory and antioxidant properties are well-documented, further research is needed to quantitatively assess these activities for this compound and to elucidate its mechanisms of action. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of these promising natural products. Future head-to-head studies are warranted to provide a more definitive comparison of their biological activities and to guide the selection of the most promising candidates for further drug development.

References

Unraveling the Biological Potential of Mesuaxanthone B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents from natural sources, xanthones derived from the Mesua and Kayea genera have garnered significant attention within the scientific community. This guide provides a comparative analysis of the biological activities of Mesuaxanthone B and related xanthones, offering researchers, scientists, and drug development professionals a comprehensive overview of the current experimental data. Due to a scarcity of direct cross-laboratory validation studies on this compound, this comparison extends to other structurally similar xanthones from the same botanical sources to provide a broader context for its potential.

Cytotoxicity Profile of Xanthones from Mesua Species

A key area of investigation for these compounds is their potential as anticancer agents. The cytotoxicity of various xanthones isolated from Mesua beccariana, Mesua ferrea, and Mesua congestiflora has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundRaji (Burkitt's lymphoma) IC50 (µM)K562 (Chronic myelogenous leukemia) IC50 (µM)SNU-1 (Gastric carcinoma) IC50 (µM)LS-174T (Colon adenocarcinoma) IC50 (µM)SK-MEL-28 (Melanoma) IC50 (µM)IMR-32 (Neuroblastoma) IC50 (µM)HeLa (Cervical cancer) IC50 (µM)Hep G2 (Hepatocellular carcinoma) IC50 (µM)NCI-H23 (Lung adenocarcinoma) IC50 (µM)
Mesuaferrin A10.32 ± 1.0112.33 ± 1.218.89 ± 0.9810.21 ± 1.11--13.45 ± 1.5414.32 ± 1.659.87 ± 1.03
Mesuaferrin B-13.56 ± 1.4312.43 ± 1.3211.87 ± 1.23---13.88 ± 1.4510.98 ± 1.15
Macluraxanthone11.45 ± 1.23-9.87 ± 1.059.99 ± 1.0812.34 ± 1.32-14.54 ± 1.6510.98 ± 1.178.76 ± 0.99
α-Mangostin9.87 ± 1.0410.98 ± 1.168.76 ± 0.949.87 ± 1.0810.98 ± 1.1512.43 ± 1.3311.98 ± 1.289.99 ± 1.068.88 ± 0.97
Quercetin (Standard)6.89 ± 0.8020.86 ± 1.9332.75 ± 3.20-72.45 ± 2.07-26.49 ± 1.98--
Data sourced from a study on xanthone (B1684191) derivatives from three Mesua species.[1][2][3] '-' indicates weak activity with IC50 values greater than 50 µM.

Anti-inflammatory Potential of this compound and Related Compounds

Inflammation is a critical factor in numerous diseases, and the search for potent anti-inflammatory agents is a priority in drug discovery. A study on xanthones from Kayea assamica identified this compound as a powerful inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The overproduction of NO is a hallmark of inflammatory conditions.

CompoundNitric Oxide Inhibition IC50 (µM)
This compound 1.8
Kayeaxanthone3.4
L-NMMA (Standard)7.2

The potent nitric oxide inhibitory activity of this compound, surpassing that of the standard inhibitor L-NMMA, highlights its significant anti-inflammatory potential. This effect is crucial as it points to the compound's ability to modulate key signaling pathways involved in the inflammatory response.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the xanthone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Human cancer cell lines were seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the xanthone compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals were solubilized with a suitable solvent, and the absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Nitric Oxide Inhibition Assay

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide production in LPS-stimulated murine macrophage RAW 264.7 cells.

  • Cell Culture: RAW 264.7 cells were cultured in a suitable medium and seeded in 96-well plates.

  • Compound and LPS Treatment: The cells were pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce nitric oxide production.

  • Incubation: The plates were incubated for 24 hours.

  • Nitrite Quantification: The amount of nitric oxide produced was determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the nitric oxide production, was determined from the concentration-response curve.

Signaling Pathways and Experimental Workflow

The biological effects of xanthones are often mediated through their interaction with various cellular signaling pathways. For instance, the anti-inflammatory effects observed are likely due to the modulation of pathways such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_data_analysis Data Analysis start Start with specific cell line (e.g., RAW 264.7, Cancer Cell Lines) seed Seed cells in 96-well plates start->seed treat_compound Add this compound or other xanthones at various concentrations seed->treat_compound treat_stimulant Add stimulant if required (e.g., LPS for inflammation) treat_compound->treat_stimulant incubate Incubate for a defined period (e.g., 24-48 hours) treat_stimulant->incubate assay_type Select Assay incubate->assay_type cytotoxicity_assay MTT Assay for Cytotoxicity assay_type->cytotoxicity_assay inflammation_assay Griess Assay for NO Inhibition assay_type->inflammation_assay measure Measure Absorbance/ Nitrite Concentration cytotoxicity_assay->measure inflammation_assay->measure calculate Calculate IC50 values measure->calculate end End: Comparative Analysis calculate->end

Caption: General experimental workflow for evaluating the biological activity of xanthones.

signaling_pathway cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production MesuaxanthoneB This compound MesuaxanthoneB->IKK Inhibits MesuaxanthoneB->NFkB Inhibits Translocation

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Benchmarking Mesuaxanthone B Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential of Mesuaxanthone B, a natural xanthone (B1684191) derivative, as a kinase inhibitor. Due to the current lack of publicly available data on the specific kinase inhibition profile of this compound, this document benchmarks its potential against a panel of well-characterized and clinically relevant kinase inhibitors. The provided data and protocols serve as a reference for the types of experiments required to characterize this compound and position it within the landscape of existing kinase-targeted therapies.

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC50) of four well-known kinase inhibitors against a panel of key kinases involved in cancer signaling pathways. This data provides a quantitative baseline for comparing the potency and selectivity of novel compounds like this compound.

Kinase TargetStaurosporine IC50 (nM)Sorafenib IC50 (nM)Dasatinib IC50 (nM)Gefitinib IC50 (nM)
Tyrosine Kinases
EGFR6--26 - 57[]
VEGFR2-90[]--
PDGFRβ-57[]<1-
c-Kit-68[]79-
Abl--<1-
Src6-0.8-
Serine/Threonine Kinases
Raf-1 (c-Raf)-6[]--
B-Raf-22--
PKA7---
PKCα2---

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented is a compilation from various sources for comparative purposes.

Experimental Protocols

To experimentally benchmark this compound, a combination of in vitro and cell-based assays is essential.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • This compound and benchmark inhibitors (e.g., Staurosporine, Sorafenib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and benchmark inhibitors in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for each compound is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-ERK)

This protocol assesses the ability of a compound to inhibit a specific signaling pathway within a cellular context by measuring the phosphorylation state of a downstream target. Here, we focus on the inhibition of ERK phosphorylation, a key node in the MAPK/ERK pathway.

Materials:

  • Cancer cell line known to have an active MAPK/ERK pathway (e.g., A431, HeLa)

  • Cell culture medium and supplements

  • This compound and benchmark inhibitors

  • Stimulant (e.g., Epidermal Growth Factor, EGF)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound or a benchmark inhibitor for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

  • Stripping and Re-probing for Total ERK:

    • To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibodies and re-probed with an antibody that detects total ERK protein.

    • The level of phosphorylated ERK is then expressed as a ratio to the total ERK for each treatment condition.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_data Data Analysis & Comparison compound_prep Compound Preparation (this compound & Benchmarks) kinase_panel Kinase Panel Screening (e.g., ADP-Glo Assay) compound_prep->kinase_panel ic50_determination IC50 Value Determination kinase_panel->ic50_determination data_compilation Data Compilation & Table Generation ic50_determination->data_compilation cell_treatment Cell Line Treatment (Dose-Response) pathway_analysis Pathway Inhibition Analysis (e.g., Western Blot for p-ERK) cell_treatment->pathway_analysis cellular_ic50 Cellular IC50 Determination pathway_analysis->cellular_ic50 cellular_ic50->data_compilation selectivity_profiling Selectivity Profiling data_compilation->selectivity_profiling benchmark_comparison Comparison with Known Inhibitors selectivity_profiling->benchmark_comparison

Experimental workflow for benchmarking a novel kinase inhibitor.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors Phosphorylation gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression raf_inhibitor Raf Inhibitors (e.g., Sorafenib) raf_inhibitor->raf egfr_inhibitor EGFR Inhibitors (e.g., Gefitinib) egfr_inhibitor->receptor

Simplified MAPK/ERK signaling pathway with points of inhibition.

Conclusion

The provided framework outlines the necessary steps to characterize the kinase inhibitory potential of this compound. By performing in vitro kinase profiling and cell-based pathway analysis, researchers can generate the data required to compare its potency and selectivity against established inhibitors. This systematic approach will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts. It is imperative that this compound undergoes rigorous experimental evaluation to ascertain its specific biological activity.

References

Safety Operating Guide

Proper Disposal of Mesuaxanthone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Mesuaxanthone B as a hazardous chemical waste. Due to its classification within the xanthone (B1684191) family, it should be handled with care, assuming potential reproductive, organ, and aquatic toxicity. Dispose of contents and containers through an approved waste disposal facility.

Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste responsibly. The following protocols are based on general guidelines for hazardous chemical waste and information available for related xanthone compounds.

Hazard Identification and Safety Precautions

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[1].

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs (e.g., eyes, nervous system) through prolonged or repeated exposure[1].

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Wear protective gloves, a lab coat, and eye/face protection[1].

  • Ensure adequate ventilation to avoid inhalation of any dusts[1].

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash. Many chemicals are not considered hazardous waste by all criteria, but to ensure safe handling, no chemical or chemical mixture should be poured down the drain or thrown in the trash unless explicitly approved.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Sharps: Needles, blades, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms.

  • Container Integrity: Ensure waste containers are in good condition and are kept closed except when adding waste. If a container is compromised, it must be transferred to a new, suitable container.

  • Rinsing Empty Containers: Thoroughly triple rinse empty containers that held this compound. Collect all rinsate as chemical waste. Once properly rinsed, deface or remove the original label before disposing of the container as regular lab glass or plastic, or for recycling, in accordance with your institution's policies.

3. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area has adequate ventilation.

  • Do not store incompatible waste types together.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste service to arrange for pickup and disposal.

  • Provide them with an accurate description of the waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the table below provides general physical and chemical properties for the parent compound, Xanthone, which can inform handling and disposal decisions.

PropertyValueSource
Molecular Formula C13H8O2
Molecular Weight 196.2 g/mol
Melting Point/Range 174 - 176 °C / 345.2 - 348.8 °F
Boiling Point/Range 349 - 350 °C / 660.2 - 662 °F @ 730 mmHg
Appearance Beige Powder Solid

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste Type A->B C Solid Waste (e.g., powder, contaminated items) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Contaminated Sharps B->E Sharps F Collect in Labeled Hazardous Waste Container C->F D->F G Collect in Labeled Sharps Container E->G H Store in Designated Secure Area F->H G->H I Contact EHS for Pickup H->I J Dispose via Approved Waste Disposal Plant I->J

References

Essential Safety and Operational Guidance for Handling Mesuaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Mesuaxanthone B in a laboratory setting. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize exposure risk and ensure a safe research environment.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and inhalation exposure to this compound. The required level of protection may vary based on the specific laboratory task being performed.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Storage & Transport (Sealed Containers) Long-sleeved lab coatNot required if handling sealed containersSafety glassesNot required if handling sealed containers
Handling Solid Compound (e.g., weighing, preparing solutions) Long-sleeved lab coatChemical-resistant gloves (e.g., Nitrile)Safety goggles or a face shieldCertified filtering half mask or use of a chemical fume hood
Handling Solutions Long-sleeved lab coatChemical-resistant gloves (e.g., Nitrile)Safety gogglesUse of a chemical fume hood is recommended
Spill Cleanup Chemical-resistant coveralls or apronDouble-gloving with chemical-resistant glovesChemical splash goggles and face shieldAir-purifying respirator with appropriate cartridges
Waste Disposal Long-sleeved lab coatChemical-resistant gloves (e.g., Nitrile)Safety gogglesNot required if handling sealed waste containers

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to the following step-by-step procedures is essential for minimizing exposure risks and ensuring proper disposal of this compound.

1. Preparation and Handling:

  • Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety glasses.[1][2]

  • Weighing: When weighing the solid compound, use a disposable weighing boat to minimize contamination of surfaces.

  • Solution Preparation: Prepare solutions in the chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.

2. Spill Management:

  • Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues.

  • Containment: For small spills, use an appropriate absorbent material to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully clean the affected area. All materials used for cleanup must be disposed of as hazardous waste.[3]

  • Reporting: Report the spill to the laboratory supervisor or environmental health and safety (EHS) department.

3. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be segregated as hazardous chemical waste.[1]

  • Containerization: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash .

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Solid Weigh Solid Work in Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area Dispose via EHS Dispose via EHS Store in Designated Area->Dispose via EHS

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mesuaxanthone B
Reactant of Route 2
Reactant of Route 2
Mesuaxanthone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.